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  • Product: 2-methylpenta-3,4-dien-1-ol
  • CAS: 26674-94-2

Core Science & Biosynthesis

Foundational

The Allenic Alcohol Moiety: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary Allenic alcohols—compounds integrating a hydroxyl group with a propadiene (allene) system—represent a high-value pharmacophore and synthetic scaffold in modern drug discovery. Unlike simple alkenes or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allenic alcohols—compounds integrating a hydroxyl group with a propadiene (allene) system—represent a high-value pharmacophore and synthetic scaffold in modern drug discovery. Unlike simple alkenes or alkynes, the allene moiety possesses cumulated double bonds with orthogonal


-systems, conferring unique axial chirality and reactivity profiles.[1] This guide analyzes the physicochemical properties of allenic alcohols, delineates their mechanistic behavior under transition-metal catalysis, and provides validated protocols for their application in synthesizing bioactive heterocycles.

Structural and Physical Characterization

Orthogonal -Systems and Geometry

The defining feature of an allenic alcohol is the central carbon atom of the allene unit (


), which is bonded to two terminal carbons (

).[2]
  • Hybridization: The central carbon is

    
     hybridized, while the terminal carbons are 
    
    
    
    .[2]
  • Orthogonality: The two

    
    -bonds are orthogonal (perpendicular) to each other.[2] This geometry forces the substituents at the termini into perpendicular planes.[2]
    
  • Bond Lengths: The C=C bond lengths in allenes are typically shorter (1.31 Å) than isolated alkene bonds (1.34 Å), reflecting the

    
     character of the central carbon.
    
Axial Chirality

Unlike central chirality (point chirality) seen in


 carbons, substituted allenes exhibit axial chirality .[1][3] This is critical in drug development where enantiopurity dictates efficacy and toxicity.
  • Condition for Chirality: An allene is chiral if each terminal carbon bears two different substituents (

    
     and 
    
    
    
    ).[1]
  • Stereochemical Stability: The racemization barrier is high (

    
    45–50 kcal/mol), making axially chiral allenic alcohols configurationally stable under most physiological and synthetic conditions.
    
  • Chirality Transfer: In synthetic transformations (e.g., cyclization), the axial chirality of the allene is often transferred to point chirality in the product with high fidelity (See Section 2.1).

Spectroscopic Fingerprints

Identification of allenic alcohols relies on distinct spectral markers that differentiate them from propargylic or allylic isomers.

Table 1: Key Spectroscopic Data for Allenic Alcohols

TechniqueParameterTypical Value / RangeStructural Insight
IR

3300–3600 cm

(broad)
Hydrogen-bonded hydroxyl group.[4]
IR

1950–1970 cm

(med/weak)
Diagnostic antisymmetric stretch of the cumulated diene.

C NMR

(Central)
200–215 ppmHighly deshielded

carbon; characteristic of allenes.

C NMR

(Terminal)
75–95 ppmShielded relative to typical alkenes due to anisotropic effects.
$^{1H NMR

4.5–6.0 ppmOften overlaps with alkenes but shows distinct long-range coupling (

Hz).

Chemical Reactivity and Mechanistic Pathways[5][6]

The reactivity of allenic alcohols is dominated by the interplay between the nucleophilic hydroxyl group and the electrophilic allene core. This "internal trap" mechanism is the basis for synthesizing oxygen heterocycles.

Metal-Catalyzed Cycloisomerization

Transition metals (Au, Ag, Pd, Rh) activate the allene


-system, triggering nucleophilic attack by the pendant hydroxyl group.
  • Regioselectivity: The reaction can proceed via endo or exo pathways. Gold(I) catalysts typically favor axis-to-center chirality transfer , converting the axial chirality of the allene into a new stereocenter at the C-O bond formation site.

  • Mechanism:

    • 
      -Coordination of the metal (
      
      
      
      ) to the distal or proximal double bond.
    • Intramolecular nucleophilic attack by the -OH group.

    • Protodeauration (or metal elimination) to yield the heterocycle (e.g., 2,5-dihydrofuran).

Oxidation and Enzymatic Halocyclization

Allenic alcohols undergo oxidative cyclization to form halogenated heterocycles. Enzymes like vanadium chloroperoxidase can catalyze this transformation using simple halide salts, offering a green route to chiral scaffolds.

  • Pathway: Formation of a halonium ion intermediate followed by anti-stereoselective ring closure.

Visualization of Core Concepts

Diagram 1: Gold-Catalyzed Cyclization Mechanism

This pathway illustrates the conversion of an


-allenic alcohol to a 2,5-dihydrofuran, a core scaffold in natural products.

GoldCatalysis Substrate α-Allenic Alcohol (Axial Chirality) Coordination Au(I)-π Complex (Activation) Substrate->Coordination + [AuL]+ Transition Transition State (Intramolecular OH Attack) Coordination->Transition Nucleophilic Attack Intermediate Vinyl-Au Intermediate (Stereodefined) Transition->Intermediate Cyclization (5-endo-trig) Product 2,5-Dihydrofuran (Point Chirality) Intermediate->Product Protodeauration (-[AuL]+)

Caption: Mechanism of Au(I)-catalyzed cycloisomerization showing chirality transfer from the allene axis to the ether carbon.

Diagram 2: Orthogonal Geometry of Allenes

Visualizing the perpendicular planes that give rise to axial chirality.

AlleneGeometry C_term1 Terminal C (sp2) Plane A (Vertical) C_central Central C (sp) Orthogonal Node C_term1->C_central Double Bond C_term2 Terminal C (sp2) Plane B (Horizontal) C_central->C_term2 Double Bond (Orthogonal) Subst1 Substituents A/B (Vertical Plane) Subst1->C_term1 Subst2 Substituents C/D (Horizontal Plane) Subst2->C_term2

Caption: The sp-hybridized central carbon forces terminal substituents into orthogonal planes, creating the structural basis for axial chirality.[1]

Experimental Protocols

Protocol A: Stereospecific Synthesis of Allenic Alcohols via Hydride Reduction

Objective: Synthesize a chiral allenic alcohol from a propargylic alcohol precursor using Schwartz's Reagent.[5] This method ensures high enantiomeric retention.

Reagents:

  • Propargylic alcohol (1.0 equiv)

  • 
     (Schwartz's Reagent) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Zinc chloride (

    
    ) or Ethylmagnesium bromide (EtMgBr) (for alkoxide formation)
    

Workflow:

  • Alkoxide Formation: In a flame-dried flask under Argon, dissolve the propargylic alcohol in anhydrous DCM. Cool to 0°C. Slowly add EtMgBr (1.1 equiv) to generate the magnesium alkoxide. Stir for 15 min.

  • Hydrozirconation: Add solid

    
     (1.2 equiv) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature. The suspension typically turns into a clear yellow solution as the hydrozirconation proceeds. Stir for 1–2 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel (typically Hexanes/EtOAc). Note: Allenes can be acid-sensitive; use neutralized silica if necessary.

Protocol B: Gold-Catalyzed Cyclization to Dihydrofurans

Objective: Cyclize an


-allenic alcohol to a 2,5-dihydrofuran with chirality transfer.

Reagents:

  • 
    -Allenic alcohol (1.0 equiv)
    
  • 
     (2 mol%)
    
  • 
     (2 mol%) (Co-catalyst to generate active cationic gold)
    
  • Toluene or DCM (0.1 M concentration)

Workflow:

  • Catalyst Activation: In a vial, mix

    
     and 
    
    
    
    in the solvent. Stir for 5 minutes in the dark (AgCl precipitates).
  • Substrate Addition: Add the allenic alcohol solution to the catalyst mixture.

  • Monitoring: Stir at room temperature. Monitor by TLC (disappearance of allene, appearance of more polar ether). Reaction is usually complete within 30–60 minutes.

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove metal salts.

  • Isolation: Concentrate the filtrate. The product is often pure enough for characterization; otherwise, purify via chromatography.

Applications in Drug Development

Allenic alcohols are not just intermediates; they are "warheads" and scaffolds.

  • Enzyme Inhibition: Allenic quinazolines have been developed as irreversible inhibitors of EGFR tyrosine kinase. The allene moiety can act as a latent electrophile, trapping nucleophilic residues (e.g., Cysteine) in the active site.

  • Artemisinin Derivatives: Introduction of an allene side chain to artemisinin enhances cytotoxicity against hepatocellular carcinoma lines, leveraging the peroxide bridge stability alongside the allene's reactivity.[6]

  • Scaffold Synthesis: The cyclization products (dihydrofurans, dihydropyrans) are ubiquitous in polyketide antibiotics and pheromones.

References

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. Accounts of Chemical Research. [Link]

  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society. [Link]

  • Chiral Allenes and Chiral Axes. Master Organic Chemistry. [Link]

  • Allene as an alternative functional group for drug design. PubMed. [Link]

  • Enzymatic halocyclization of allenic alcohols. Green Chemistry. [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling of 2-Methylpenta-3,4-dien-1-ol

The following technical guide details the spectroscopic characterization of 2-methylpenta-3,4-dien-1-ol , a critical chiral building block in organic synthesis. This document focuses on the structural validation through...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-methylpenta-3,4-dien-1-ol , a critical chiral building block in organic synthesis. This document focuses on the structural validation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Executive Summary

2-Methylpenta-3,4-dien-1-ol (CAS: 1572-63-0 for generic; specific enantiomers vary) is a functionalized allene widely utilized in asymmetric catalysis and natural product synthesis. Its value lies in the orthogonality of its functional groups: a primary alcohol for anchoring/derivatization and a terminal allene moiety capable of participating in cycloadditions, transition-metal-catalyzed cross-couplings, and cycloisomerizations.

This guide provides a comprehensive breakdown of the spectral signatures required to validate the identity and purity of this compound, with a specific focus on the unique anisotropic effects and long-range couplings characteristic of the allenyl system.

Structural Analysis & Connectivity

The molecule consists of a five-carbon chain containing a terminal 3,4-diene system and a methyl-substituted chiral center at the C2 position.

  • IUPAC Name: 2-methylpenta-3,4-dien-1-ol[3][4][5]

  • Formula: C₆H₁₀O[6]

  • Molecular Weight: 98.14 g/mol

  • Chirality: The C2 carbon is a stereogenic center. The allene moiety (C3=C4=C5) is terminal and possesses a plane of symmetry, thus it does not contribute axial chirality in this specific substitution pattern.[1]

Synthesis & Isolation Context

High-purity samples are often obtained via enzymatic kinetic resolution of the racemic alcohol or its corresponding ester. The spectroscopic data below assumes a chemically pure sample isolated after such procedures.

SynthesisWorkflow Figure 1: Typical isolation pathway via enzymatic kinetic resolution. Racemic Racemic 2-methylpenta-3,4-dien-1-ol Lipase Enzymatic Resolution (e.g., Lipase PS) Racemic->Lipase Vinyl Acetate Solvent S_Alc (S)-Alcohol (Target) Lipase->S_Alc Hydrolysis/Transesterification R_Ac (R)-Acetate (Byproduct) Lipase->R_Ac Analysis Spectroscopic Validation S_Alc->Analysis NMR, IR, MS

[1]

Spectroscopic Data Profiling

Infrared Spectroscopy (FT-IR)

The IR spectrum of allenic alcohols is distinct due to the strong, sharp absorption of the cumulated double bonds.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 3300–3400Broad, StrongHydrogen-bonded hydroxyl group.
C=C=C Stretch 1950–1960Medium-StrongCharacteristic antisymmetric allene stretch. This is the diagnostic "fingerprint" band.[7]
C-H Stretch 2850–2960StrongAlkyl C-H (methyl/methylene).[1]
=C-H Bend ~850MediumTerminal allene C-H out-of-plane bending.
Mass Spectrometry (MS)[1][2]
  • Ionization Mode: EI (70 eV)

  • Molecular Ion (M⁺): m/z 98 (Often weak due to rapid fragmentation).[1]

  • Key Fragments:

    • m/z 80 [M - 18]⁺: Loss of water (dehydration), characteristic of primary alcohols.[1]

    • m/z 67 [M - 31]⁺: Loss of CH₂OH group.

    • m/z 39 [C₃H₃]⁺: Propargyl/allenyl cation, typical for allene-containing structures.

Nuclear Magnetic Resonance (NMR)
3.3.1 ¹H NMR (Proton)

The proton spectrum is complex due to the chirality at C2 (making the C1 protons diastereotopic) and the long-range coupling (


) inherent to the rigid allene system.[1]
  • Solvent: CDCl₃ (Reference: 7.26 ppm)[1]

  • Frequency: 400 MHz (Recommended minimum for resolution of multiplets)[1]

PositionProton TypeShift (δ, ppm)MultiplicityCoupling Constants (Hz)Interpretation
H5 =C=CH₂4.60 – 4.80Multipletngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Terminal allene protons. Deshielded by anisotropy.[7]
H3 -CH=C=5.10 – 5.30Multiplet

Internal allene proton. Shows complex coupling to H2 and H5.
H1a, H1b -CH₂-OH3.40 – 3.65ABX / Multiplet

Diastereotopic protons due to adjacent chiral center C2.
H2 -CH(Me)-2.30 – 2.50MultipletComplexMethine proton coupling to Me, H1, and H3.
Me -CH₃1.05 – 1.15Doublet

Methyl doublet.

Expert Insight: The coupling between H3 and H5 (positions 3 and 5) is a long-range


 coupling. In allenes, this is often larger than typical allylic couplings, usually around 6-7 Hz, resulting in a distinct splitting pattern that can be mistaken for a standard vicinal doublet if not carefully analyzed.
3.3.2 ¹³C NMR (Carbon)

The carbon spectrum provides the most definitive proof of the allene structure due to the unique hybridization of the central carbon.[1]

PositionCarbon TypeShift (δ, ppm)Assignment
C4 =C=208.0 – 210.0 Central sp-hybridized allene carbon. Extremely deshielded.
C3 -CH=88.0 – 92.0Internal allene carbon.
C5 =CH₂74.0 – 76.0Terminal allene carbon.
C1 -CH₂OH65.0 – 67.0Primary alcohol carbon.
C2 -CH(Me)-34.0 – 36.0Chiral methine center.
Me -CH₃15.0 – 17.0Methyl group.

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity spectral acquisition, follow this protocol:

  • Solvent Selection: Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the allene is acid-sensitive (allenes can rearrange to conjugated dienes or alkynes in the presence of trace acid).[1]

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations may induce hydrogen bonding shifts in the -OH signal and broaden the multiplets.

  • Shimming: Automated gradient shimming is usually sufficient, but manual optimization of Z1 and Z2 is recommended to resolve the fine splitting of the allenic protons.

NMRWorkflow Figure 2: NMR Sample Preparation and Validation Workflow. Sample Pure 2-methylpenta-3,4-dien-1-ol Prep Dissolve in CDCl3 (Neutralized) Sample->Prep Acquisition Acquire 1H & 13C Spectra (400 MHz+) Prep->Acquisition Process Processing: Apodization (0.3 Hz LB) Acquisition->Process Validation Check for: 1. Signal at ~209 ppm (13C) 2. IR band at 1950 cm-1 Process->Validation

References

  • Konegawa, T., Ohtsuka, Y., Ikeda, H., Sugai, T., & Ohta, H. (1997).[8] Enzyme-Mediated Optical Resolution of 2-Methyl-3,4-pentadien-1-ol, a Chiral Building Block Possessing Terminal Allenyl Group.[8][9] Synlett, 1997(11), 1297–1299.[1][8]

  • PubChem Database. (n.d.).[1] 2-Methylpenta-3,4-dien-1-ol.[3][4][5][10][9][11][12][13] National Center for Biotechnology Information. [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[14] (General reference for allene characteristic shifts).

Sources

Foundational

Quantum Chemical Calculations on 2-methylpenta-3,4-dien-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Bridging Theory and Application In the landscape of modern chemical research and drug development, computational chemistry has emerged as an indispensable tool. It provides a lens to scrutinize molecular behavi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application

In the landscape of modern chemical research and drug development, computational chemistry has emerged as an indispensable tool. It provides a lens to scrutinize molecular behavior at a resolution unattainable through experimental means alone. This guide is crafted for researchers, scientists, and professionals in drug development, offering a deep dive into the quantum chemical calculations of a specific, structurally intriguing molecule: 2-methylpenta-3,4-dien-1-ol. Our focus extends beyond a mere procedural outline; we aim to instill a foundational understanding of the "why" behind each computational step, ensuring the integrity and validity of the results.

Introduction: The Unique Profile of 2-methylpenta-3,4-dien-1-ol

2-methylpenta-3,4-dien-1-ol is a chiral molecule featuring both an allene functional group and a primary alcohol. This distinct combination imparts a unique stereochemical and reactive character. The allenic moiety is a source of axial chirality and unique reactivity, while the hydroxyl group introduces the potential for hydrogen bonding and serves as a key site for metabolic transformations. A thorough understanding of its electronic structure, conformational landscape, and spectroscopic signatures is paramount for applications in synthetic chemistry and pharmacology.

Quantum chemical calculations offer a robust framework for elucidating:

  • Molecular Geometry: Precise bond lengths, angles, and dihedral angles that define the molecule's three-dimensional shape.

  • Electronic Properties: The distribution of electrons, molecular orbital energies, and electrostatic potential surfaces, which govern reactivity.

  • Spectroscopic Data: Predictions of infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic parameters to aid in experimental characterization.[1][2][3]

  • Thermodynamic Stability: Relative energies of different conformers and isomers, providing insight into their populations at equilibrium.

The Computational Strategy: Ensuring Scientific Rigor

The credibility of any computational study rests on the judicious selection of theoretical methods and basis sets. Our approach is grounded in established best practices to deliver reliable and reproducible results.

Selecting the Appropriate Theoretical Method: The Power of DFT

For a molecule of this size and complexity, Density Functional Theory (DFT) presents an optimal balance of accuracy and computational efficiency.[4][5] DFT methods account for electron correlation, a crucial factor in accurately describing molecular properties.

Recommended Functionals:

  • B3LYP: A widely-used hybrid functional known for its reliability in predicting the geometries and energies of organic molecules.

  • M06-2X: A meta-hybrid functional that often provides improved accuracy for thermochemistry and non-covalent interactions.

  • ωB97X-D: A range-separated functional that includes empirical dispersion corrections, making it well-suited for systems where weak interactions are significant.

Expert Rationale: An initial geometry optimization and frequency calculation can be efficiently performed using the B3LYP functional. For enhanced accuracy in single-point energy calculations or studies involving intermolecular interactions, M06-2X or ωB97X-D are preferable.

The Role of the Basis Set: The Language of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals.[6][7][8][9] The choice of basis set directly influences the accuracy of the calculation.

Commonly Employed Basis Sets:

  • Pople-style basis sets:

    • 6-31G(d): A good starting point for geometry optimizations, providing a reasonable description of the electronic structure.

    • 6-311+G(d,p): A more flexible basis set that includes diffuse functions (+) to describe weakly bound electrons and additional polarization functions (p on hydrogens) for improved accuracy. This is recommended for final energy calculations.

  • Correlation-consistent basis sets (Dunning):

    • cc-pVDZ, cc-pVTZ: These basis sets are designed for systematic convergence towards the complete basis set limit and are ideal for high-accuracy benchmark calculations.

Trustworthiness Through Validation: To ensure the robustness of our findings, it is best practice to perform calculations with progressively larger basis sets to confirm that the properties of interest have converged.

A Step-by-Step Computational Workflow

The following section details a comprehensive workflow for conducting quantum chemical calculations on 2-methylpenta-3,4-dien-1-ol. While the examples provided are tailored for the Gaussian software package, the underlying principles are transferable to other quantum chemistry programs.[10]

Visualizing the Workflow

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation a Construct 3D Structure (e.g., (R)-2-methylpenta-3,4-dien-1-ol) b Initial Conformation a->b c Geometry Optimization (e.g., B3LYP/6-31G(d)) b->c d Frequency Calculation c->d e Verification of Minimum (No imaginary frequencies) d->e h Spectroscopic Prediction (IR, NMR) d->h f Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) e->f g Thermochemical Analysis (Enthalpy, Gibbs Free Energy) e->g i Molecular Orbital Analysis (HOMO, LUMO, Electrostatic Potential) f->i

Caption: A generalized workflow for quantum chemical calculations.

Detailed Experimental Protocols

Step 1: Molecular Structure Construction

  • Utilize a molecular modeling program (e.g., GaussView, Avogadro) to build the 3D structure of 2-methylpenta-3,4-dien-1-ol. It is crucial to define the correct stereochemistry (R or S configuration) at the chiral center.[11]

Step 2: Geometry Optimization

  • The initial structure is then optimized to find a stable conformation on the potential energy surface.

  • Example Gaussian Input:

    • #p: Requests detailed output.

    • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

    • opt: Keyword for geometry optimization.

    • 0 1: Denotes a neutral molecule with a singlet spin state.

Step 3: Frequency Calculation

  • This calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Example Gaussian Input:

    • freq: Keyword to request a frequency calculation.

  • A stable structure will have no imaginary frequencies. The output of this calculation also provides the data for IR spectra prediction and thermochemical analysis.

Step 4: High-Accuracy Single-Point Energy Calculation

  • To obtain a more refined electronic energy, a single-point energy calculation is performed on the optimized geometry using a more robust theoretical method and a larger basis set.

  • Example Gaussian Input:

Presentation of a selection of the expected results

The quantitative outputs from these calculations should be organized for clarity and ease of comparison.

Key Predicted Molecular Properties
PropertyPredicted ValueMethod
Dipole MomentValue (Debye)M06-2X/6-311+G(d,p)
HOMO EnergyValue (eV)M06-2X/6-311+G(d,p)
LUMO EnergyValue (eV)M06-2X/6-311+G(d,p)
HOMO-LUMO GapValue (eV)M06-2X/6-311+G(d,p)
Predicted Vibrational Frequencies of Interest
Vibrational ModePredicted Frequency (cm⁻¹)Experimental Correlation
O-H StretchValueStrong, broad absorption
C=C=C Asymmetric StretchValueCharacteristic allene absorption
C-O StretchValueStrong absorption in the fingerprint region

Note: Calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[12]

Advanced Computational Insights

For a more comprehensive understanding, the following advanced calculations can be pursued:

  • Conformational Analysis: Due to the rotatable C-C and C-O bonds, a thorough search for all low-energy conformers is essential to identify the global minimum energy structure.

  • Solvation Effects: To model the behavior of the molecule in a biological or solution-phase environment, implicit (e.g., PCM) or explicit solvent models can be incorporated.

  • Chiroptical Properties: Calculations of optical rotation and electronic circular dichroism (ECD) can aid in the assignment of the absolute configuration of the chiral center.

  • Reaction Mechanism Studies: Quantum chemical methods are powerful tools for mapping out reaction pathways, locating transition states, and calculating activation energies, which is invaluable in drug metabolism studies.[13]

Conclusion: From Data to Discovery

This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical investigation of 2-methylpenta-3,4-dien-1-ol. By adhering to these principles, researchers can generate reliable computational data that provides deep insights into the molecule's intrinsic properties. This knowledge is not merely academic; it has practical implications for the rational design of new chemical entities and for understanding the molecular basis of their activity and fate in biological systems. The synergy between computational and experimental chemistry is a cornerstone of modern molecular science, accelerating the pace of discovery and innovation.

References

A comprehensive list of references will be provided upon request, including seminal papers on DFT, basis sets, and computational studies of similar molecular systems.

Sources

Exploratory

Discovery and Isolation of Naturally Occurring Allenic Alcohols: A Methodological and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Allenic alcohols, a unique class of compounds characterized by the presence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Allenic alcohols, a unique class of compounds characterized by the presence of both a hydroxyl group and a cumulated diene (allene) system, represent a fascinating and challenging area of natural product chemistry.[1][2] Their inherent chirality and diverse reactivity make them valuable synthetic intermediates and potential pharmacophores.[3][4] This technical guide provides an in-depth exploration of the discovery, isolation, and structural elucidation of these esoteric molecules. Moving beyond simple protocols, this document delves into the causal relationships behind experimental choices, offering a self-validating framework for their successful investigation, from initial extraction to definitive characterization.

Introduction: The Allene Enigma in Natural Products

Allenes, with their axially chiral C=C=C structure, were once considered mere chemical curiosities.[2] However, an increasing number of natural products containing this motif have been discovered, many of which possess significant biological activity.[1] The addition of a hydroxyl group creates the allenol functionality, a synergistic pairing that imparts unique chemical properties.[2][3] The alcohol moiety can act as a hydrogen-bond donor/acceptor and a coordination site for metals, while the allene provides a rigid, chiral scaffold and multiple reaction sites.[2] These molecules are found in a range of organisms, including marine algae, plants, and fungi, often as complex carotenoids or simpler aliphatic chains.[5][6][7]

This guide is structured to walk the researcher through the logical progression of natural product discovery, emphasizing the critical thinking required at each stage.

Sourcing and Initial Extraction: The Foundation of Discovery

The successful isolation of any natural product begins with a robust and well-reasoned extraction strategy. The choice of methodology is dictated by the source organism and the physicochemical properties of the target allenic alcohols.

Biological Sources and Preliminary Preparation

Allenic alcohols have been identified in diverse natural sources. A prime example is the class of allenic carotenoids, such as fucoxanthin, found abundantly in brown seaweeds (Phaeophyceae).[7] Other sources include certain plants, where they may exist as minor components, and fungi, which are known to produce a wide array of bioactive secondary metabolites.[6][8]

Causality in Preparation: The initial preparation of the source material is critical. For plant or algal matter, immediate freeze-drying (lyophilization) upon collection is paramount. This halts enzymatic degradation, which can rapidly alter or destroy the target compounds. The dried material should then be finely ground to maximize the surface area available for solvent penetration, thereby enhancing extraction efficiency.[9]

Extraction Protocols: A Multi-Step Approach

A multi-step extraction process involving solvents of varying polarities is typically the most effective strategy.[10] This not only ensures the exhaustive extraction of the target compounds but also serves as a preliminary fractionation step.

Experimental Protocol: Sequential Solvent Extraction

  • Non-Polar Wash (Defatting):

    • Step 1: Macerate the powdered biological material in a non-polar solvent such as n-hexane or petroleum ether at room temperature.[10] This step is crucial for removing highly non-polar compounds like lipids and sterols, which can interfere with subsequent chromatographic steps.

    • Step 2: Filter the mixture and repeat the maceration with fresh solvent until the extract is colorless. Discard the non-polar fractions (unless other non-polar compounds are of interest).

    • Step 3: Air-dry the solid residue to remove the residual non-polar solvent.

  • Intermediate Polarity Extraction:

    • Step 1: Extract the defatted residue with a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate. Allenic alcohols, being moderately polar due to the hydroxyl group, are often enriched in this fraction.[10]

    • Step 2: Perform this extraction exhaustively, combining the filtrates.

  • Polar Extraction:

    • Step 1: Finally, extract the remaining solid residue with a highly polar solvent like methanol or ethanol.[9] This step ensures that any highly polar variants of the target compounds are also captured.

    • Step 2: Combine the filtrates from this final extraction.

  • Concentration:

    • Step 1: Concentrate each of the collected fractions (intermediate and polar) separately under reduced pressure using a rotary evaporator. This should be done at a low temperature (typically < 40°C) to prevent thermal degradation of the labile allene structure.

The following diagram illustrates the logic of this sequential extraction workflow.

G cluster_0 Extraction Workflow A Ground & Dried Source Material B Maceration with n-Hexane A->B C Hexane Fraction (Lipids, etc.) [Discard] B->C Filter D Solid Residue (Defatted) B->D Solid E Extraction with Ethyl Acetate D->E F Ethyl Acetate Fraction (Enriched Allenic Alcohols) E->F Filter G Remaining Solid E->G Solid J Concentrate via Rotary Evaporation F->J H Extraction with Methanol G->H I Methanol Fraction (Highly Polar Compounds) H->I Filter I->J K Crude Extracts for Chromatography J->K

Caption: Sequential extraction workflow for isolating allenic alcohols.

Purification via Chromatography: Isolating the Target

Crude extracts are complex mixtures requiring systematic purification. Chromatography is the cornerstone of this process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: The Workhorse of Purification

Gravity column chromatography is the primary tool for the initial fractionation of the crude extract. The choice of stationary phase is critical.

  • Silica Gel: The most common stationary phase, silica gel, separates compounds based on polarity.[11] More polar compounds, like alcohols, interact more strongly with the polar silica surface and thus elute later. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is typically employed.

  • Specialty Phases: For certain compounds, like the allenic carotenoids from red mamey, other stationary phases may be more effective. For instance, calcium carbonate columns have been successfully used for the purification of specific carotenoid isomers.[5]

High-Performance Liquid Chromatography (HPLC): The Final Polish

For final purification to obtain a single, pure compound, High-Performance Liquid Chromatography (HPLC) is indispensable.[5]

  • Normal-Phase vs. Reverse-Phase: While normal-phase HPLC (using a polar stationary phase like silica) can be used, reverse-phase HPLC (using a non-polar stationary phase like C18-silica) is often more versatile. In reverse-phase HPLC, polar compounds elute first.

  • Chiral HPLC: Since 1,3-disubstituted allenes are chiral, separating enantiomers is often necessary.[4] This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective.[12] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, allowing for their differential elution.[4]

Table 1: Summary of Chromatographic Techniques

TechniqueStationary PhaseMobile Phase PrinciplePrimary Use
Gravity Column Silica Gel, Alumina, Calcium Carbonate[5]Gradient elution (e.g., Hexane to Ethyl Acetate)Initial fractionation of crude extract
Prep-TLC Silica Gel on glass plateIsocratic solvent systemSmall-scale purification, method development
HPLC (Reverse-Phase) C18-bonded SilicaGradient elution (e.g., Water to Acetonitrile/Methanol)High-resolution final purification
HPLC (Chiral) Cellulose or Amylose derivatives[12]Typically non-polar (e.g., Heptane/Isopropanol)Separation of enantiomers

Structural Elucidation: The Self-Validating System

Once a compound is isolated in pure form, its chemical structure must be determined. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others to build an unambiguous structural assignment.

The Logic of Spectroscopic Analysis

No single technique can definitively determine a complex structure. Instead, we use an orthogonal approach where each method provides a different piece of the puzzle.

G cluster_1 Spectroscopic Elucidation Structure Definitive Structure IR IR Spectroscopy IR->Structure Functional Groups (-OH, C=C=C) MS Mass Spectrometry MS->Structure Molecular Weight & Formula NMR_1H ¹H NMR NMR_2D 2D NMR (COSY, HMBC) NMR_1H->NMR_2D NMR_13C ¹³C NMR NMR_13C->NMR_2D NMR_2D->Structure Connectivity (C-H Framework) CD Circular Dichroism CD->Structure Absolute Stereochemistry

Caption: Orthogonal approach to structural elucidation of allenic alcohols.

Key Spectroscopic Signatures

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For an allenic alcohol, two key absorptions are expected:

  • O-H Stretch: A strong and characteristically broad absorption in the 3300-3600 cm⁻¹ region due to hydrogen bonding.[13]

  • Allenic C=C=C Stretch: A sharp, medium-intensity absorption around 1950 cm⁻¹. This peak is highly diagnostic for the cumulated diene system.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the detailed carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Allenic Protons: Protons attached to the sp² carbons of the allene typically appear in the range of 4.5-5.5 ppm.

    • Carbinol Proton: The proton on the carbon bearing the hydroxyl group (-CH-OH) usually resonates between 3.5-4.5 ppm.[15]

    • Hydroxyl Proton: The -OH proton signal is variable (1-5 ppm), often broad, and its key identifying feature is that it disappears upon shaking the sample with a drop of deuterium oxide (D₂O).[14]

  • ¹³C NMR:

    • Central Allenic Carbon (sp): The central carbon of the C=C=C system is highly deshielded and appears far downfield, typically around 200 ppm.

    • Terminal Allenic Carbons (sp²): The two outer carbons of the allene resonate in the 70-90 ppm range.

    • Carbinol Carbon: The carbon attached to the hydroxyl group (-C-OH) is also deshielded and appears in the 60-80 ppm range.[13]

Mass Spectrometry (MS): MS provides the molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula. The fragmentation pattern also offers structural clues. Alcohols commonly fragment via two main pathways:

  • Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.[15]

  • Dehydration: Loss of a water molecule (18 Da).[14]

Biological Relevance: The Impetus for Discovery

The pursuit of novel natural products is often driven by their potential bioactivity. Allenic alcohols and related compounds have demonstrated a range of interesting biological effects.

  • Antifungal Activity: Certain synthetic bifunctionalized allenes have shown promising antifungal activity against pathogenic yeasts and fungi, in some cases exceeding that of commercial antibiotics like Fluconazole.[6][16]

  • Anti-Obesity and Anti-Diabetic Effects: The allenic carotenoid fucoxanthin, isolated from brown seaweeds, has been shown to induce uncoupling protein 1 (UCP1) in white adipose tissue, which promotes fat burning.[7] It also helps regulate blood glucose levels.[7]

These activities underscore the importance of continuing the search for and characterization of new allenic natural products for potential applications in medicine and human health.

Conclusion and Future Perspectives

The discovery and isolation of naturally occurring allenic alcohols is a challenging yet rewarding endeavor. It requires a multidisciplinary approach that combines classical natural product chemistry with modern analytical techniques. The inherent instability and potential low abundance of these compounds demand careful and methodical experimental design. The logical framework presented here—from systematic extraction to orthogonal structural elucidation—provides a robust pathway for researchers. Future work in this field will likely focus on exploring more diverse and extreme environments for novel allenic structures, developing more sensitive analytical methods for their detection, and further investigating their biosynthetic pathways and pharmacological potential.

References

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Foundational

Electronic structure and bonding in 2-methylpenta-3,4-dien-1-ol

An In-Depth Technical Guide to the Electronic Structure and Bonding of 2-Methylpenta-3,4-dien-1-ol Abstract 2-Methylpenta-3,4-dien-1-ol is a chiral allenic alcohol whose unique molecular architecture presents a fascinati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure and Bonding of 2-Methylpenta-3,4-dien-1-ol

Abstract

2-Methylpenta-3,4-dien-1-ol is a chiral allenic alcohol whose unique molecular architecture presents a fascinating case study in electronic structure and chemical bonding. This technical guide provides a comprehensive analysis of this molecule, targeting researchers, scientists, and professionals in drug development. We will deconstruct the bonding paradigm of the allene moiety, explore the electronic influence of its substituents, and present a synergistic approach that combines computational modeling with experimental spectroscopic validation. By elucidating the interplay between its geometry, molecular orbitals, and electron distribution, this guide aims to provide a foundational understanding of the molecule's properties and potential reactivity, grounded in authoritative scientific principles and methodologies.

Introduction: The Significance of Chiral Allenic Alcohols

Allenes, organic compounds featuring cumulated carbon-carbon double bonds (C=C=C), represent a unique class of molecules with rich and diverse reactivity.[1] Their distinct non-planar geometry and high electron density make them valuable intermediates in organic synthesis and building blocks for complex molecular targets.[2] When an alcohol functional group is incorporated into an allene scaffold, the resulting allenic alcohols become versatile synthons, capable of participating in a wide array of transformations, including cycloadditions and transition metal-catalyzed reactions.[3]

2-Methylpenta-3,4-dien-1-ol (CAS: 200570-80-5) is a prime example, integrating three key structural features:

  • An allene functional group (C3=C4=C5), which dictates the core electronic properties.

  • A primary alcohol (-CH₂OH), which provides a site for hydrogen bonding and further functionalization.

  • A chiral center at the C2 position, introducing stereochemical complexity.

This guide will systematically dissect the electronic structure and bonding of this molecule, providing both theoretical predictions and the experimental framework necessary for their validation.

Property Value
Molecular FormulaC₆H₁₀O[4]
Molecular Weight98.14 g/mol [4]
IUPAC Name2-methylpenta-3,4-dien-1-ol

The Allene Moiety: A Unique Bonding Paradigm

The defining feature of 2-methylpenta-3,4-dien-1-ol is its allene core. Understanding its bonding is crucial to predicting its chemical behavior. Unlike conjugated dienes where p-orbitals are parallel, the allene's p-orbitals are orthogonal, leading to a twisted, non-planar geometry.[2]

Hybridization and Molecular Geometry

The electronic configuration of the allene C=C=C unit is a direct consequence of carbon hybridization:

  • Central Carbon (C4): This carbon is sp-hybridized , forming two sigma (σ) bonds with the adjacent carbons (C3 and C5). Its two remaining unhybridized p-orbitals (pᵧ and pₓ) are oriented perpendicular to each other.[1][5]

  • Terminal Carbons (C3 and C5): These carbons are sp²-hybridized .[1][5] Each forms a σ-bond with the central carbon and two other atoms. The remaining p-orbital on each terminal carbon overlaps with one of the p-orbitals on the central carbon to form two distinct pi (π) bonds.

This arrangement forces the two π-bonds to lie in perpendicular planes.[6] Consequently, the substituents attached to the terminal carbons (C3 and C5) also lie in these mutually perpendicular planes, resulting in a twisted molecular geometry.[1]

Caption: Orthogonal π-bond formation in the allene core.
Molecular Orbital (MO) Analysis

The electronic structure is best described by Molecular Orbital (MO) theory. The two highest occupied molecular orbitals (HOMO and HOMO-1) are typically the bonding π-orbitals of the allene system. The two lowest unoccupied molecular orbitals (LUMO and LUMO+1) are the corresponding antibonding π*-orbitals. The energy and spatial distribution of these frontier orbitals are critical as they govern the molecule's reactivity towards electrophiles and nucleophiles. The central carbon (C4) often exhibits significant orbital coefficients in the HOMO, making it a common site for nucleophilic attack in reactions of allenic systems.[3]

Computational Investigation of Electronic Structure

To gain quantitative insights into the bonding and electronic properties of 2-methylpenta-3,4-dien-1-ol, computational chemistry serves as an indispensable tool.[7]

Methodology Rationale: Why Density Functional Theory (DFT)?

For a molecule of this size and complexity, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[8] It excels at calculating ground-state electronic properties, such as molecular geometries, orbital energies, and electron density distributions.

  • Expertise-Driven Choice: We select the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated robust performance for a wide range of organic molecules.

  • Basis Set Selection: The 6-31G(d,p) basis set is chosen as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in π-systems and polar bonds like O-H.

Protocol: DFT Calculation Workflow

A self-validating computational protocol ensures the reliability of the results. The workflow involves sequential calculations where the output of one step serves as the input for the next.

G cluster_workflow DFT Calculation Workflow A Step 1: Geometry Optimization (Find lowest energy structure) B Step 2: Frequency Calculation (Confirm true minimum, no imaginary frequencies) A->B Optimized Coords C Step 3: Single-Point Energy Calculation (Generate final wavefunctions) B->C Verified Coords D Step 4: Property Analysis (HOMO/LUMO, ESP Map, Bond Orders) C->D Wavefunction File

Caption: A standard workflow for DFT-based molecular property analysis.

Step-by-Step Methodology:

  • Structure Input: A 3D starting structure of 2-methylpenta-3,4-dien-1-ol is built using a molecular editor.

  • Geometry Optimization: An unconstrained geometry optimization is performed using the B3LYP/6-31G(d,p) level of theory to locate the lowest energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields predicted IR spectra.

  • Electronic Property Calculation: A single-point energy calculation using the optimized geometry is performed to generate high-quality molecular orbitals, electron density maps, and other electronic properties for analysis.

Analysis of Predicted Results

The DFT calculations yield a wealth of data that characterizes the molecule's electronic structure.

Table 1: Predicted Key Structural Parameters

ParameterPredicted Value (Å or °)Justification
C3=C4 Bond Length~1.31 ÅTypical for a C=C double bond in an allene.
C4=C5 Bond Length~1.31 ÅSimilar to C3=C4, reflecting the cumulated double bond character.
C-O Bond Length~1.43 ÅStandard for a primary alcohol C-O single bond.
C3-C4-C5 Bond Angle~178-180°Confirms the near-linear geometry of the sp-hybridized central carbon.[1]
O-H Bond Length~0.96 ÅCharacteristic of an alcohol hydroxyl group.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis is expected to show the HOMO localized primarily along one of the C=C π-bonds, while the LUMO will be the corresponding π* orbital of the orthogonal π-system. This separation of frontier orbitals across different spatial regions is a hallmark of allenes and dictates their site-selectivity in various reactions.

Electrostatic Potential (ESP) Map: A calculated ESP map would visualize the charge distribution. It would show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack or hydrogen bonding. The π-systems of the allene would appear as electron-rich (yellow/green) regions, susceptible to electrophilic addition.

Experimental Validation via Spectroscopy

Computational models must be validated by empirical data. Spectroscopic techniques provide a direct probe of the molecule's bonding and electronic environment.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. The unique C=C=C allenic stretch is a powerful diagnostic tool.

  • Protocol:

    • A small sample of purified 2-methylpenta-3,4-dien-1-ol is placed on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • The spectrum is acquired over a range of 4000-400 cm⁻¹.

    • The background spectrum (air) is subtracted to obtain the final absorbance spectrum.

  • Expected Data:

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)
O-H (alcohol)Stretching, broad3200-3500
C-H (sp³)Stretching2850-3000
C=C=C (allene) Asymmetric Stretch ~1950
C-O (alcohol)Stretching1050-1150
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C). The chemical shift values are highly sensitive to local electron density and hybridization.

  • Protocol:

    • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Expected Data:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPositionPredicted Chemical Shift (ppm)Justification
¹³CC4 (central C of allene)~200-210The sp-hybridized central carbon is highly deshielded, a unique signature of allenes.
¹³CC3, C5 (terminal C of allene)~75-90sp²-hybridized carbons adjacent to the sp center.[1]
¹³CC1 (-CH₂OH)~60-70Typical for a primary alcohol carbon.
¹HH on C5 (=CH₂)~4.5-5.0Vinylic protons of the terminal allene group.[1]
¹HH on C3 (=CH-)~5.0-5.5Vinylic proton deshielded by adjacent substituents.
¹HH on C1 (-CH₂OH)~3.5-4.0Protons adjacent to the electronegative oxygen.

Conclusion

The electronic structure of 2-methylpenta-3,4-dien-1-ol is a sophisticated interplay of orbital hybridization, electron delocalization, and substituent effects. Its defining feature is the allene moiety, with an sp-hybridized central carbon and two orthogonal π-systems that create a rigid, linear C=C=C core with a twisted overall geometry. Computational analysis using DFT robustly predicts its structural parameters and visualizes its frontier molecular orbitals and electrostatic potential, highlighting the electron-rich nature of the π-bonds and the polar alcohol group. These theoretical insights are directly corroborated by predictable and distinct signatures in IR and NMR spectroscopy, particularly the characteristic allenic stretch near 1950 cm⁻¹ in the IR and the highly deshielded central allene carbon above 200 ppm in the ¹³C NMR spectrum. This synergistic approach, blending predictive modeling with empirical validation, provides a powerful and holistic understanding of the molecule, which is essential for harnessing its potential in synthetic chemistry and drug development.

References

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  • Myers, A. G., & Zheng, B. (1996). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 118(18), 4492-4493. Retrieved from [Link]

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Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-Methylpenta-3,4-dien-1-ol

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2-methylpenta-3,4-dien-1-ol , a specialized allenic alcohol intermediate. Document Control: Target Compound: 2-Methylpenta-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2-methylpenta-3,4-dien-1-ol , a specialized allenic alcohol intermediate.

Document Control:

  • Target Compound: 2-Methylpenta-3,4-dien-1-ol[1]

  • Chemical Class: Allenic Primary Alcohol

  • Molecular Formula: C₆H₁₀O

  • Molecular Weight: 98.14 g/mol

  • Primary Application: Synthon for dihydrofuran cyclization, Pd-catalyzed cross-coupling, and stereoselective synthesis.

Part 1: Executive Summary & Physicochemical Context

As a Senior Application Scientist, I emphasize that the utility of 2-methylpenta-3,4-dien-1-ol relies heavily on understanding its amphiphilic nature. Unlike simple saturated alcohols, the cumulated double bond system (allene) imparts unique electronic rigidity and lipophilicity, while the primary hydroxyl group drives hydrogen bonding.

Critical Insight: The solubility of this compound is governed by the competition between the polar hydroxymethyl "head" and the hydrophobic, electron-rich allenyl "tail." While miscible in most polar organic solvents, its stability is solvent-dependent—protic solvents can facilitate nucleophilic attack on the central allene carbon under acidic conditions.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyValue / DescriptionMechanism
Physical State Colorless to pale yellow liquidWeak intermolecular H-bonding vs. steric bulk of the allene.
Polarity Moderate (LogP ~1.1 - 1.5 estimated)Balance between hydrophilic -OH and lipophilic C5 chain.
Chirality Yes (C2 Stereocenter)Solubility is generally identical for enantiomers in achiral solvents.
Reactivity Acid-sensitiveThe allene moiety is prone to acid-catalyzed isomerization to conjugated dienes.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on experimental synthetic workflows (e.g., cyclization reactions, extractions) and polarity indices.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic THF High (Miscible) Preferred reaction medium. Stabilizes transition states in metal-catalyzed coupling.
DMSO High (Miscible)Excellent for nucleophilic substitutions; difficult to remove during workup.
DCM High (Miscible)Standard for extraction and transport; avoid prolonged storage due to trace acidity.
Polar Protic Methanol / Ethanol High (Miscible)Good for storage, but potential for solvolysis at high T or low pH.
Water Low to Moderate Est. <15 g/L. Forms emulsions; requires surfactants (e.g., Triton X-100) for aqueous biocatalysis.
Non-Polar Hexanes / Heptane ModerateSoluble at room temp; phase separation may occur at low temps (<0°C) or high concentrations.
Toluene HighExcellent for azeotropic drying and high-temp rearrangement reactions.
Solvent Selection Logic for Synthesis
  • For Grignard/Organolithium Generation: Use Anhydrous THF or Diethyl Ether . The oxygen lone pairs coordinate with metal cations, stabilizing the intermediate.

  • For Biocatalysis (e.g., Halocyclization): Use a Biphasic System (Hexane/Water) or an emulsion. The compound partitions into the organic phase or micelle core, protecting the allene from bulk water hydrolysis while accessing the enzyme.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening (SOP)

Objective: To determine precise saturation limits in non-standard solvents.

  • Preparation: Weigh 50 mg of 2-methylpenta-3,4-dien-1-ol into a tared 4 mL vial.

  • Addition: Add the target solvent in 50 µL aliquots under constant agitation (vortex).

  • Observation:

    • Clear Solution: Soluble.

    • Cloudy/Biphasic: Insoluble/Saturated.

  • Calculation: If solubilized after

    
     added:
    
    
    
    
  • Validation: Filter the saturated solution, dry a specific volume, and weigh the residue to confirm mass balance.

Protocol B: Purification via Flash Chromatography

Context: Allenic alcohols often co-elute with propargylic alcohol precursors.

  • Stationary Phase: Silica Gel 60 (Acid-washed silica can degrade the allene; use neutral silica if possible).

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution: Typically 80:20 to 70:30 Hex:EtOAc.

  • Detection: TLC (Stain with PMA or KMnO₄; allene shows distinct rapid oxidation).

Part 4: Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This diagram outlines the logical flow for determining solvent suitability for reaction vs. extraction.

SolubilityLogic Start Select Solvent for 2-methylpenta-3,4-dien-1-ol Purpose Define Purpose Start->Purpose Reaction Reaction Medium Purpose->Reaction Extraction Extraction / Workup Purpose->Extraction Storage Long-term Storage Purpose->Storage ReagentCheck Reagents Sensitive to Protons? Reaction->ReagentCheck Partition Aqueous Partition Required? Extraction->Partition AcidCheck Check Solvent Acidity Storage->AcidCheck UseTHF Use Anhydrous THF or Et2O (High Solubility, Inert) ReagentCheck->UseTHF Yes (Grignard/LA) UseDCM Use DCM or Toluene (Good Solubility, Non-coordinating) ReagentCheck->UseDCM No (Standard) UseEtOAc Use Ethyl Acetate (Good Phase Separation) Partition->UseEtOAc Standard UseHexane Use Hexanes/Et2O Mix (Avoids emulsions) Partition->UseHexane Non-polar impurities Benzene Benzene/Toluene (Preferred) Store at -20°C AcidCheck->Benzene AvoidChloro Avoid Chloroform/CDCl3 (Trace HCl risks isomerization) AcidCheck->AvoidChloro

Caption: Decision matrix for solvent selection based on operational intent, highlighting critical stability risks in acidic chlorinated solvents.

Diagram 2: Synthetic Pathway & Solubility Implications

Visualizing the transformation from propargylic precursors to the allenic alcohol, highlighting phase changes.

SynthesisFlow cluster_solubility Solubility Criticality Precursor Propargylic Alcohol (Starting Material) Intermediate Aluminate Complex (Soluble in THF) Precursor->Intermediate Reductive Rearrangement (SN2') Reagent LiAlH4 / Solvent (THF or Et2O) Reagent->Intermediate Quench Acidic Workup (Careful pH Control) Intermediate->Quench Hydrolysis Product 2-methylpenta-3,4-dien-1-ol (Allenic Alcohol) Quench->Product Extraction (Et2O)

Caption: Synthesis workflow showing the SN2' reduction pathway where THF solubility is critical for the aluminate intermediate stability.

Part 5: References

  • Biocatalytic Halocyclization: Green Chemistry, "Enzymatic halocyclization of allenic alcohols and carboxylates," Royal Society of Chemistry.

  • Allene Synthesis via Hydride Transfer: Organic Letters, "Selective copper-catalyzed hydride addition to propargylic chlorides," American Chemical Society.

  • General Reactivity of Allenols: Chemical Reviews, "Modern Allene Chemistry," Wiley-VCH. (General Reference for Allenol Stability).

  • Solvent Properties: Sigma-Aldrich, "Solvent Miscibility and Polarity Table."

Sources

Foundational

Initial reactivity studies of 2-methylpenta-3,4-dien-1-ol

An In-Depth Technical Guide to the Initial Reactivity Studies of 2-Methylpenta-3,4-dien-1-ol Abstract This technical guide outlines a proposed initial investigation into the chemical reactivity of 2-methylpenta-3,4-dien-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Reactivity Studies of 2-Methylpenta-3,4-dien-1-ol

Abstract

This technical guide outlines a proposed initial investigation into the chemical reactivity of 2-methylpenta-3,4-dien-1-ol, a structurally intriguing molecule possessing both a terminal allene and a primary alcohol. Due to the limited specific literature on this compound, this document serves as a predictive framework based on well-established principles of allene and alcohol chemistry. We will explore plausible synthetic routes and predict the outcomes of key transformations, including electrophilic additions, intramolecular cyclizations, and oxidations. The protocols and mechanistic discussions herein are designed to be self-validating and are grounded in authoritative literature, providing a solid foundation for researchers to commence empirical studies. This guide aims to stimulate research into this promising, yet underexplored, synthetic building block.

Introduction: The Synthetic Potential of 2-Methylpenta-3,4-dien-1-ol

Allenes are a unique class of unsaturated compounds that have garnered significant attention in organic synthesis due to their diverse reactivity.[1] The presence of two orthogonal π-systems in allenes allows for a rich variety of chemical transformations not accessible to simple alkenes or alkynes. When combined with other functional groups, the allenic moiety can be harnessed to construct complex molecular architectures with high levels of regio- and stereocontrol.[2]

2-Methylpenta-3,4-dien-1-ol is a prime candidate for such synthetic explorations. It features a monosubstituted terminal allene, which presents distinct electronic and steric environments at its three carbons, and a primary alcohol that can act as an internal nucleophile or be transformed into other functional groups. This bifunctional nature opens the door to a range of selective chemical manipulations, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide will lay out the foundational reactivity studies necessary to unlock its synthetic utility.

Proposed Synthesis of 2-Methylpenta-3,4-dien-1-ol

The synthesis of chiral allenic alcohols is a well-established field, often proceeding from readily available propargylic alcohols.[3] A reliable method for accessing 2-methylpenta-3,4-dien-1-ol would be the reduction of a suitable propargylic precursor.

Synthetic Pathway: Reduction of a Propargylic Mesylate

A plausible route involves the SN2' reaction of a hydride reagent with a propargylic electrophile. This approach offers good control over the formation of the terminal allene.

Synthesis_of_2_methylpenta_3_4_dien_1_ol cluster_0 Step 1: Propargylation cluster_1 Step 2: Selective Protection & Activation cluster_2 Step 3: Reductive Allenation & Deprotection Propargyl_Alcohol Propargyl alcohol Grignard EtMgBr, THF Propargyl_Alcohol->Grignard But_2_ynal 2-Butynal Grignard->But_2_ynal 1. Add Precursor_Alcohol 2-Methylpent-4-yn-1,3-diol But_2_ynal->Precursor_Alcohol 2. H3O+ workup Protected_Alcohol Protected Precursor Precursor_Alcohol->Protected_Alcohol TBDPSCl, Imidazole Mesylation MsCl, Et3N Protected_Alcohol->Mesylation Mesylate Propargylic Mesylate Mesylation->Mesylate Selective Mesylation of secondary alcohol Reduction LiAlH4, THF Mesylate->Reduction SN2' Protected_Allene Protected Allenic Alcohol Reduction->Protected_Allene Deprotection TBAF Protected_Allene->Deprotection Target 2-Methylpenta-3,4-dien-1-ol Deprotection->Target

Caption: Proposed synthetic workflow for 2-methylpenta-3,4-dien-1-ol.

Experimental Protocol: Synthesis via Propargylic Precursor

Step 1: Synthesis of 2-Methylpent-4-yn-1,3-diol

  • To a solution of propargyl alcohol (1.0 eq) in dry THF at 0 °C, add ethylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add a solution of 2-butynal (1.2 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diol.

Step 2 & 3: Protection, Mesylation, Reduction, and Deprotection

  • Protect the primary alcohol of the diol using TBDPSCl and imidazole in DMF.

  • Selectively mesylate the secondary alcohol using MsCl and Et3N in CH2Cl2 at 0 °C.

  • To a suspension of LiAlH4 (2.0 eq) in dry THF at 0 °C, add a solution of the propargylic mesylate in THF dropwise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by sequential addition of H2O, 15% NaOH (aq), and H2O.

  • Filter the resulting suspension through Celite and concentrate the filtrate.

  • Dissolve the crude protected allene in THF and treat with TBAF (1.1 eq, 1.0 M in THF).

  • Stir for 2 hours at room temperature, then quench with water and extract with ethyl acetate.

  • Purify by flash column chromatography to afford 2-methylpenta-3,4-dien-1-ol.

Predicted Reactivity of the Allene Moiety

The reactivity of the allene in 2-methylpenta-3,4-dien-1-ol is governed by the two perpendicular π-bonds. Electrophilic attack can occur at the central (C4) or terminal (C3 or C5) carbons.

Electrophilic Additions

Electrophilic addition to allenes is a well-studied process, though the regioselectivity can be complex.[4] The outcome is dictated by the stability of the resulting carbocation intermediate.

  • Protonation at the central carbon (C4): This generates a vinyl cation, which is generally unstable. However, the adjacent double bond can stabilize this cation through resonance, forming an allyl cation. For this to occur, a 90° rotation around the C3-C4 bond is necessary to align the empty p-orbital with the π-system, which can be energetically demanding.[4]

  • Protonation at the terminal carbon (C5): This generates a secondary vinyl cation at C4.

  • Protonation at the internal carbon (C3): This leads to a resonance-stabilized allyl cation, with the positive charge delocalized between C4 and the terminal C5. This is generally the most favored pathway.[5]

Electrophilic_Addition_Mechanism cluster_0 Predicted Mechanism for Hydrohalogenation Reactant 2-Methylpenta-3,4-dien-1-ol Intermediate Resonance-Stabilized Allylic Cation Reactant->Intermediate Protonation at C3 HBr H-Br Product_1 4-Bromo-2-methylpent-2-en-1-ol (Major Product) Intermediate->Product_1 Br- attack at C4 Product_2 5-Bromo-2-methylpent-3-en-1-ol (Minor Product) Intermediate->Product_2 Br- attack at C5

Caption: Predicted mechanism for the hydrobromination of 2-methylpenta-3,4-dien-1-ol.

Causality: The regioselectivity is driven by the formation of the most stable carbocation intermediate. Protonation at the C3 carbon is favored as it directly leads to a resonance-stabilized allylic cation without the need for bond rotation. Subsequent nucleophilic attack at the more substituted carbon (C4) is expected to be the major pathway, leading to the thermodynamically more stable internal alkene.

Intramolecular Cyclization Reactions

The presence of the hydroxyl group allows for intramolecular cyclization reactions, a powerful tool for the synthesis of heterocyclic compounds.[6]

In the presence of an electrophilic halogen source (e.g., I2, NBS), the allene can be activated towards nucleophilic attack by the internal alcohol. This is a common strategy for forming functionalized furans and pyrans.[7][8]

Halocyclization_Workflow Start 2-Methylpenta-3,4-dien-1-ol Reagents Iodine (I2) NaHCO3, CH3CN Start->Reagents Intermediate Iodonium Intermediate Reagents->Intermediate Electrophilic Attack Cyclization 5-endo-trig cyclization Intermediate->Cyclization Product 4-(1-Iodoethyl)-3-methyl-2,5-dihydrofuran Cyclization->Product

Caption: Proposed workflow for the iodocyclization of 2-methylpenta-3,4-dien-1-ol.

Protocol for Iodocyclization:

  • Dissolve 2-methylpenta-3,4-dien-1-ol (1.0 eq) in acetonitrile.

  • Add NaHCO3 (2.0 eq).

  • Add a solution of I2 (1.2 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction for 12 hours.

  • Quench with saturated aqueous Na2S2O3 solution.

  • Extract with diethyl ether (3x), dry the combined organic layers over MgSO4, filter, and concentrate.

  • Purify by column chromatography to yield the dihydrofuran product.

Gold and palladium catalysts are particularly effective at promoting the cyclization of allenic alcohols.[9][10] Gold(I) catalysts, being highly carbophilic, can activate the allene towards nucleophilic attack by the alcohol.

Expected Outcome: Gold-catalyzed cyclization is expected to yield a dihydrofuran derivative. The regioselectivity (attack at the central vs. terminal carbon of the allene) can often be controlled by the choice of ligand and reaction conditions.[11]

Predicted Reactivity of the Alcohol Moiety

The primary alcohol in 2-methylpenta-3,4-dien-1-ol can undergo standard transformations, such as oxidation.

Oxidation

Oxidation of the primary alcohol would yield 2-methylpenta-3,4-dien-1-al. Milder oxidation conditions are necessary to avoid potential side reactions involving the allene. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are suitable choices.[12] Catalytic aerobic oxidation using a copper catalyst could also be a greener alternative.[12]

Causality: The mechanism of these oxidations typically involves the formation of a good leaving group on the oxygen, followed by an E2-like elimination of a proton from the adjacent carbon, forming the C=O double bond.[13]

Protocol for Dess-Martin Oxidation:

  • Dissolve 2-methylpenta-3,4-dien-1-ol (1.0 eq) in dry CH2Cl2.

  • Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with CH2Cl2 (2x).

  • Combine the organic layers, dry over Na2SO4, filter, and carefully concentrate to obtain the crude aldehyde.

Data Summary and Expected Outcomes

The following table summarizes the predicted major products for the initial reactivity studies.

Reaction TypeReagentsPredicted Major ProductKey Mechanistic Driver
Hydrobromination HBr4-Bromo-2-methylpent-2-en-1-olFormation of the most stable allylic cation.
Iodocyclization I2, NaHCO34-(1-Iodoethyl)-3-methyl-2,5-dihydrofuranIntramolecular nucleophilic attack on an iodonium intermediate.
Oxidation Dess-Martin Periodinane2-Methylpenta-3,4-dien-1-alE2-like elimination from an activated alcohol intermediate.
Au(I)-Catalyzed Cyclization PPh3AuNTf2 (cat.)3,4-Dimethyl-2,5-dihydrofuranGold-catalyzed activation of the allene.

Conclusion

2-Methylpenta-3,4-dien-1-ol represents a versatile and currently underexplored building block in organic synthesis. This guide provides a predictive but scientifically grounded framework for its initial reactivity studies. The interplay between the allenic and alcoholic functionalities is expected to allow for a range of selective transformations, including electrophilic additions and intramolecular cyclizations to form valuable heterocyclic scaffolds. The protocols and mechanistic rationale presented here are intended to serve as a robust starting point for researchers to empirically validate these predictions and uncover the full synthetic potential of this molecule.

References

  • Synthesis of Axially Chiral Allenes via Asymmetric Catalysis. (2013). University of Illinois Urbana-Champaign. [Link]

  • Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. (n.d.). ACS Publications. [Link]

  • Synthesis of Allenes via Gold-Catalyzed Intermolecular Reaction of Propargylic Alcohols and Aromatic Compounds. (n.d.). ACS Publications. [Link]

  • Electrophilic Addition and Cyclization Reactions of Allenes. (2009). SciSpace. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). MDPI. [Link]

  • Allene synthesis by olefination or allenation. (n.d.). Organic Chemistry Portal. [Link]

  • Enzymatic Bromocyclization of α‐ and γ‐Allenols by Chloroperoxidase from Curvularia inaequalis. (2022). National Institutes of Health. [Link]

  • Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. (2024). ACS Publications. [Link]

  • Chiral silver phosphate-catalyzed cycloisomeric kinetic resolution of α-allenic alcohols. (2012). PubMed. [Link]

  • Chemical Reactivity of Allenes. (n.d.). Michigan State University. [Link]

  • Electrophilic Addition and Cyclization Reactions of Allenes. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. (n.d.). Royal Society of Chemistry. [Link]

  • Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity. (2021). YouTube. [Link]

  • Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles. (n.d.). Royal Society of Chemistry. [Link]

  • Electrophilic Addition and Cyclization Reactions of Allenes. (n.d.). ACS Publications. [Link]

  • Synthesis of chiral allenic alcohols and nuclear magnetic resonance determination of their enantiome. (n.d.). ACS Publications. [Link]

  • CuCl-catalyzed aerobic oxidation of 2,3-allenols to 1,2-allenic ketones with 1:1 combination of phenanthroline and bipyridine as ligands. (2011). National Institutes of Health. [Link]

  • Palladium-catalysed coupling reaction of allenic alcohols with aryl- and alkenylboronic acids. (n.d.). Royal Society of Chemistry. [Link]

  • Electrophilic Addition Reactions of Alkenes. (2024). Chemistry LibreTexts. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. (2025). ACS Publications. [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. (2026). ACS Publications. [Link]

  • Gold(I)-Catalyzed Hydration of Allenes. (n.d.). National Institutes of Health. [Link]

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. (n.d.). Beilstein Journals. [Link]

  • Derivatization of Allenic Alcohol. (n.d.). ResearchGate. [Link]

  • Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. (n.d.). ACS Publications. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. (n.d.). National Institutes of Health. [Link]

  • Introduction to the Electrophilic Addition to Alkenes. (2024). YouTube. [Link]

  • Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. (2014). PubMed. [Link]

  • Green, Catalytic Oxidations of Alcohols. (n.d.). ACS Publications. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric reactions involving 2-methylpenta-3,4-dien-1-ol

Application Note: Asymmetric Utilization of 2-Methylpenta-3,4-dien-1-ol in Heterocyclic Synthesis Executive Summary 2-Methylpenta-3,4-dien-1-ol (1 ) is a pivotal homoallenic alcohol scaffold. Its structural versatility a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Utilization of 2-Methylpenta-3,4-dien-1-ol in Heterocyclic Synthesis

Executive Summary

2-Methylpenta-3,4-dien-1-ol (1 ) is a pivotal homoallenic alcohol scaffold. Its structural versatility arises from the juxtaposition of a nucleophilic hydroxyl group, a stereogenic center at C2, and an electrophilic allene moiety. While palladium-catalyzed cross-coupling-cyclization strategies often fail for this specific substrate due to steric encumbrance at the


-position, Gold(I) catalysis offers a robust pathway for stereospecific cycloisomerization.

This guide details a self-validating workflow for:

  • Kinetic Resolution (KR): Generating enantiopure (R )-1 (>98% ee) using lipase catalysis.

  • Asymmetric Cyclization: Converting (R )-1 into chiral 5,6-dihydro-2H-pyrans via Au(I) catalysis, preserving the C2 stereocenter.

Critical Mechanistic Insights

The Palladium Limitation

Researchers must note that standard Pd(II)-catalyzed oxidative cross-coupling-cyclization protocols (e.g., with allyl bromide) are ineffective for 1 . As demonstrated by Ma and Gao, the C2-methyl substituent creates significant steric hindrance that impedes the migratory insertion steps required for 5-exo/6-endo cyclization-coupling cascades [1]. Consequently, Gold(I) catalysis is the superior choice for processing this substrate.

Regioselectivity in Gold Catalysis (5-exo vs. 6-endo)

The cyclization of


-allenols like 1  is governed by the specific activation of the allene by the carbophilic Lewis acid (Au+).
  • 5-exo-trig: Attack at the internal allene carbon (C4) yields vinyl-tetrahydrofurans.

  • 6-endo-trig: Attack at the terminal allene carbon (C5) yields 5,6-dihydro-2H-pyrans.

For terminal allenes bearing a C2-methyl group, cationic Gold(I) complexes (e.g., [Au(IPr)]+) favor the 6-endo pathway due to the stabilization of the vinyl-gold intermediate and relief of gauche interactions in the transition state [2].

Experimental Protocols

Protocol A: Chemoenzymatic Kinetic Resolution of (±)-2-Methylpenta-3,4-dien-1-ol

This protocol utilizes the high enantioselectivity of Pseudomonas cepacia lipase (PCL) or Candida rugosa lipase (CRL) to acetylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted.

Reagents:

  • (±)-2-Methylpenta-3,4-dien-1-ol (10 mmol)

  • Vinyl acetate (30 mmol, 3.0 equiv) as irreversible acyl donor.

  • Lipase PS (Amano) or Novozym 435 (immobilized C. antarctica B), 200 mg.

  • Solvent: Diisopropyl ether (DIPE) or Hexane (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic 1 in 50 mL of anhydrous DIPE in a flame-dried round-bottom flask.

  • Initiation: Add 3.0 equivalents of vinyl acetate and 200 mg of the lipase.

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion via GC or chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours). Filter off the enzyme (can be recycled).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Perform flash column chromatography (SiO2, Hexane/EtOAc 9:1) to separate the less polar (S)-acetate from the polar (R)-alcohol.

Validation Criteria:

  • Yield: ~45% for (R)-alcohol (theoretical max 50%).

  • Enantiomeric Excess (ee): >98% (determined by chiral HPLC).

  • Absolute Configuration: The (R)-enantiomer is generally the slow-reacting species for PCL/CRL in primary alcohols with

    
    -branching.
    
Protocol B: Gold(I)-Catalyzed Cycloisomerization to (S)-3-Methyl-5,6-dihydro-2H-pyran

This reaction transfers the chirality from the C2 center of the acyclic precursor to the C3 position of the heterocycle with complete fidelity.

Reagents:

  • Substrate: (R)-2-Methylpenta-3,4-dien-1-ol (1.0 mmol).

  • Catalyst: [Au(IPr)Cl] (2 mol%) + AgOTf (2 mol%) OR AuCl3 (5 mol%) for cost-efficiency.

  • Solvent: Dichloromethane (DCM), anhydrous, 0.1 M.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, mix [Au(IPr)Cl] (12 mg) and AgOTf (5 mg) in 2 mL DCM. Stir for 10 minutes to generate the active cationic species (AgCl precipitates). Filter through a celite plug into the reaction vessel if necessary.

  • Addition: Add the catalyst solution to a solution of (R)-1 (98 mg, 1.0 mmol) in 8 mL DCM at 0°C.

  • Reaction: Warm to room temperature and monitor by TLC (disappearance of starting material, typically < 1 hour).

  • Quenching: Add 1 drop of triethylamine to neutralize the catalyst.

  • Isolation: Concentrate carefully (product is volatile). Purify via flash chromatography (Pentane/Ether).

Data Summary Table:

ParameterValue / Condition
Substrate (R)-2-Methylpenta-3,4-dien-1-ol
Catalyst System IPrAuCl (2%) / AgOTf (2%)
Major Product 3-Methyl-5,6-dihydro-2H-pyran
Regioselectivity >20:1 (6-endo : 5-exo)
Stereoconservation 100% (es)
Yield 85–92%

Pathway Visualization

The following diagram illustrates the kinetic resolution followed by the divergent cyclization pathways, highlighting the Gold(I) preference.

G Racemic Racemic 2-methylpenta-3,4-dien-1-ol Lipase Kinetic Resolution (Lipase PS / Vinyl Acetate) Racemic->Lipase R_Alcohol (R)-Alcohol (>98% ee) Lipase->R_Alcohol Unreacted (45% Yield) S_Acetate (S)-Acetate (Byproduct) Lipase->S_Acetate Acylated Gold_Cat Au(I) Catalysis (IPrAu+) R_Alcohol->Gold_Cat Pyran 3-Methyl-5,6-dihydro-2H-pyran (6-endo Product) MAJOR Gold_Cat->Pyran Attack at C5 (Terminal) THF Vinyl-Tetrahydrofuran (5-exo Product) MINOR Gold_Cat->THF Attack at C4 (Internal)

Caption: Workflow for the enzymatic resolution and regioselective Au(I)-catalyzed 6-endo cyclization of 2-methylpenta-3,4-dien-1-ol.

References

  • Ma, S., & Gao, W. (2002).

    
    -Allenols. Journal of Organic Chemistry, 67(17), 6104–6112. [Link]
    
  • Hoffmann-Röder, A., & Krause, N. (2005).

    
    -Hydroxyallenes to 2,5-Dihydrofurans. Organic Letters, 7(12), 2523–2526. [Link]
    
  • Akai, S., et al. (2004). Lipase-Catalyzed Dynamic Kinetic Resolution of Allene Alcohols. Angewandte Chemie International Edition, 43(10), 1235–1238. [Link]

  • Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes. Angewandte Chemie International Edition, 46(1-2), 283–285. [Link]

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Purification of Allenic Alcohols

Abstract: Allenic alcohols are a class of organic compounds featuring both an allene and a hydroxyl functional group. This unique combination makes them valuable chiral building blocks and versatile intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Allenic alcohols are a class of organic compounds featuring both an allene and a hydroxyl functional group. This unique combination makes them valuable chiral building blocks and versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] However, the purification of these compounds is often challenging due to their potential for isomerization, decomposition, and the presence of closely related impurities. This guide provides researchers, scientists, and drug development professionals with detailed protocols and in-depth technical insights for the successful purification of allenic alcohols.

Introduction: The Unique Challenges of Purifying Allenic Alcohols

The purification of allenic alcohols requires careful consideration of their inherent chemical properties. The cumulenic π-system of the allene moiety is susceptible to reactions under acidic, basic, or thermal stress, potentially leading to isomerization or decomposition. Furthermore, synthetic routes to allenic alcohols can yield mixtures of stereoisomers (enantiomers and diastereomers) and other closely related byproducts, necessitating high-resolution purification techniques. This document outlines robust methodologies to address these challenges, ensuring the isolation of highly pure allenic alcohols while preserving their structural integrity.

Pre-Purification Handling and Stability Considerations

Before initiating any purification procedure, it is crucial to assess and mitigate potential stability issues associated with the specific allenic alcohol.

  • pH Sensitivity: Allenes can be sensitive to both acidic and basic conditions, which can catalyze isomerization or decomposition. Maintaining a neutral pH during aqueous workups is critical. The use of a buffered aqueous solution (e.g., phosphate buffer, pH 7) can be advantageous.

  • Thermal Lability: Many allenic alcohols are thermally sensitive. All concentration steps should be performed at low temperatures using a rotary evaporator to minimize the risk of degradation.

  • Atmospheric Sensitivity: While not universal, some allenes may be sensitive to air or light. When in doubt, handling the compound under an inert atmosphere (nitrogen or argon) and in amber glassware is a prudent precautionary measure.

Chromatographic Purification Strategies

Flash column chromatography is the most widely employed technique for the purification of allenic alcohols.[2][3] The success of this method is highly dependent on the appropriate selection of the stationary and mobile phases.

Stationary Phase Selection

The choice of stationary phase is dictated by the polarity and stability of the target allenic alcohol.

  • Standard Silica Gel: While being the most common stationary phase, its inherent acidity can be detrimental to sensitive allenic alcohols.

  • Neutralized Silica Gel: To counteract the acidity of silica gel, it can be pre-treated with a solution of a mild base, such as triethylamine (Et₃N), in the eluent. A common practice involves using a mobile phase containing 1-2% Et₃N.

  • Alumina (Neutral or Basic): For compounds that are particularly sensitive to acid, neutral or basic alumina can serve as an excellent alternative to silica gel.[2]

Mobile Phase Optimization

The selection of an appropriate eluent system is paramount for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the mobile phase composition.

  • General Approach: A typical starting point for the elution of allenic alcohols is a binary solvent system consisting of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[4]

  • TLC for Method Development: The ideal mobile phase composition should afford a retention factor (R_f) value between 0.2 and 0.4 for the desired allenic alcohol on a TLC plate. This R_f range generally provides optimal separation on a flash column.

  • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatographic run, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with a wide range of polarities.[4]

Protocol 3.1: Flash Column Chromatography on Neutralized Silica Gel

This protocol is a reliable method for the purification of many allenic alcohols with moderate acid sensitivity.

Materials:

  • Crude allenic alcohol

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc) containing 1% Et₃N.

  • Column Packing: Carefully pour the slurry into the column, ensuring a homogenous and well-packed stationary phase bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry, adsorbed sample onto the top of the column.

  • Elution: Begin the elution with the low-polarity mobile phase. Incrementally increase the proportion of the more polar solvent based on the separation observed by TLC.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure allenic alcohol and remove the solvent under reduced pressure at a low temperature.

Rationale for Key Steps: The addition of triethylamine neutralizes the acidic silanol groups on the silica surface, thereby preventing potential degradation of the allenic alcohol. Pre-adsorbing the sample onto silica ensures that it is introduced to the column in a concentrated band, which leads to sharper peaks and better separation.

Visualization 3.1: Workflow for Allenic Alcohol Purification by Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Slurry (+1% Triethylamine) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect Optimize Gradient tlc Monitor by TLC collect->tlc Optimize Gradient tlc->elute Optimize Gradient combine Combine Pure Fractions tlc->combine concentrate Concentrate (Low Temp) combine->concentrate pure_product Pure Allenic Alcohol concentrate->pure_product

Caption: A generalized workflow for the purification of allenic alcohols using flash column chromatography.

Recrystallization Protocols

For allenic alcohols that are solid at room temperature, recrystallization can be an exceptionally effective purification technique, often yielding material of very high purity.[5][6]

Protocol 4.1: Single-Solvent Recrystallization

Principle: This method leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[5]

Procedure:

  • Solvent Selection: Choose a solvent in which the allenic alcohol is sparingly soluble at room temperature but highly soluble when heated.[6]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Expert Insight: The rate of cooling is a critical parameter. Slow cooling generally leads to the formation of larger and purer crystals. If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod can often induce nucleation.

Advanced Purification Techniques

For challenging separations, such as the resolution of stereoisomers, more advanced techniques may be required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the method of choice for separating enantiomers (using a chiral stationary phase) and diastereomers of allenic alcohols.[7]

  • Kinetic Resolution: Enzymatic or catalytic kinetic resolution can be employed to separate enantiomers of racemic allenic alcohols.[8][9][10] This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme.[10]

Purity Assessment

Following purification, the purity of the allenic alcohol must be rigorously assessed using appropriate analytical methods.

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.
Infrared (IR) Spectroscopy Confirmation of the allene (approx. 1950 cm⁻¹) and hydroxyl (approx. 3300 cm⁻¹) functional groups.[11]
Mass Spectrometry (MS) Determination of the molecular weight.
Chiral HPLC or GC Determination of enantiomeric or diastereomeric purity.[12][13]

Conclusion

The successful purification of allenic alcohols is a critical step in their utilization in research and development. A thorough understanding of their stability, coupled with the systematic application of appropriate purification techniques, is essential for obtaining these valuable compounds in high purity. The protocols and guidelines presented in this document provide a solid foundation for navigating the challenges associated with the purification of allenic alcohols.

References

  • Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 2021.
  • Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles. Green Chemistry, 2017.
  • Chiral silver phosphate-catalyzed cycloisomeric kinetic resolution of α-allenic alcohols. Journal of the American Chemical Society, 2012.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Journal of the American Chemical Society, 2023.
  • Recrystalliz
  • Successful Flash Chrom
  • Purification of alcohols.
  • Purification of Organic Compounds by Flash Column Chrom
  • Test for Alcohols, Organic qualit
  • Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenyl
  • Development of a Nonenzymatic Kinetic Resolution of α-Allenic Alcohols. Synlett, 2012.
  • Enzymatic kinetic resolution of primary allenic alcohols. Application to the total synthesis and stereochemical assignment of striatisporolide A. Organic & Biomolecular Chemistry, 2009.
  • Ethanol production, purification, and analysis techniques: a review. International Journal of Food Properties, 2017.
  • Determination of Ethanol Content in Alcoholic Products by LF-NMR. Applied Sciences, 2023.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 2009.
  • Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 2009.
  • Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols.
  • Synthesis of Allenes via Gold-Catalyzed Intermolecular Reaction of Propargylic Alcohols and Aromatic Compounds. The Journal of Organic Chemistry, 2012.
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 2002.
  • Chiral Silver Phosphate-Catalyzed Cycloisomeric Kinetic Resolution of α-Allenic Alcohols. Journal of the American Chemical Society, 2012.
  • Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols.
  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

Sources

Method

Application Note: Enantioseparation of Allenic Alcohols via Chiral HPLC and GC

Executive Summary & Strategic Overview Allenic alcohols represent a unique challenge in chiral separation due to their axial chirality (as opposed to the more common central chirality of sp³ carbons). The cumulated diene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Allenic alcohols represent a unique challenge in chiral separation due to their axial chirality (as opposed to the more common central chirality of sp³ carbons). The cumulated diene system (


) creates a rigid, rod-like geometry where the substituents at the termini lie in orthogonal planes.

For researchers and drug developers, the separation of these enantiomers is critical but fraught with stability risks. Allenes are thermodynamically less stable than their conjugated diene or alkyne isomers. Consequently, method development must prioritize thermal gentleness and chemical inertness (avoiding strong acids/bases that catalyze rearrangement).

This guide details two validated workflows:

  • Chiral HPLC (Normal Phase): The gold standard for thermally labile allenes, utilizing polysaccharide-based stationary phases.

  • Chiral GC: A high-efficiency alternative for volatile, robust allenes, utilizing cyclodextrin derivatives.

The Nature of the Challenge: Axial Chirality

Unlike point chirality, where a selector creates a three-point interaction around a center, separating allenes requires a "chiral groove" or "slot" mechanism. The chiral stationary phase (CSP) must distinguish the helicity (P or M) of the allene system.

Mechanistic Visualization

The following diagram illustrates the decision tree for selecting the appropriate method based on the specific stability profile of the target allenic alcohol.

MethodSelection Start Target: Chiral Allenic Alcohol StabilityCheck Step 1: Thermal Stability Assessment (TGA or DSC) Start->StabilityCheck Labile Thermally Labile (< 100°C stability) StabilityCheck->Labile Unstable Stable Thermally Stable (> 150°C stability) StabilityCheck->Stable Stable HPLC_Method METHOD A: Chiral HPLC (Normal Phase) Labile->HPLC_Method CSP_Select CSP Selection: Amylose/Cellulose Carbamates (AD-H, OD-H) HPLC_Method->CSP_Select VolatilityCheck Volatility Check Stable->VolatilityCheck VolatilityCheck->HPLC_Method Low Volatility GC_Method METHOD B: Chiral GC VolatilityCheck->GC_Method High Volatility Deriv Derivatization Required? (Reduce H-bonding/Tailing) GC_Method->Deriv

Figure 1: Decision matrix for selecting HPLC vs. GC based on the thermal stability and volatility of the allenic alcohol.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) is the preferred method for allenic alcohols because it operates at ambient temperatures, mitigating the risk of thermal rearrangement to conjugated dienes.

Stationary Phase Selection

For axial chirality, Polysaccharide-based CSPs are superior due to their helical supramolecular structure, which acts as a "chiral groove" that can discriminate the twist of the allene.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The amylose helix is generally more flexible and accommodating of the rigid allene rod than cellulose.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mobile Phase Strategy

Normal Phase (NP) is strictly recommended.

  • Base Solvent: n-Hexane or n-Heptane (provides low viscosity and high N).

  • Modifier: 2-Propanol (IPA) or Ethanol.

  • Additives: Avoid strong acids (TFA) or bases (DEA) if possible, as allenes are sensitive to prototropic rearrangement. If peak tailing is severe due to the hydroxyl group, use 0.1% Diethylamine (DEA) only after verifying stability.

Experimental Protocol: HPLC Separation

Objective: Baseline separation of racemic 1-allenyl-alkanol.

Materials:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Allene absorption) or 254 nm (if aromatic substituents present).

Step-by-Step Workflow:

  • System Preparation: Flush the column with 100% IPA for 30 mins, then equilibrate with Mobile Phase for 60 mins.

  • Sample Prep: Dissolve 1 mg of allenic alcohol in 1 mL of Mobile Phase. Do not use DMSO or MeOH as diluents for Normal Phase injections to avoid solvent shock.

  • Screening Run: Inject 5 µL.

  • Optimization:

    • If

      
      : Decrease alcohol modifier to 5% or switch from IPA to Ethanol (Ethanol often provides different selectivity due to conformational changes in the amylose polymer).
      
    • If Tailing > 1.2: Add 0.1% Diethylamine (DEA) to the mobile phase.

Method B: Chiral GC (High Efficiency for Volatiles)

Gas Chromatography offers higher theoretical plates and faster analysis times but is limited by the thermal stability of the allene.

Stationary Phase Selection

Derivatized Cyclodextrins are the industry standard for volatile chiral alcohols.

  • Phase: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Chirasil-Dex CB or equivalent).

  • Mechanism: The allenic alcohol forms an inclusion complex within the hydrophobic cyclodextrin cavity. The hydroxyl group H-bonds with the rim of the CD.

Derivatization (Crucial Step)

Direct injection of alcohols often leads to peak tailing and potential thermal degradation. Acetylation is recommended to improve volatility and peak shape.

Experimental Protocol: GC Separation

Objective: Separation of acetylated allenic alcohol enantiomers.

Derivatization Protocol:

  • Take 1 mg of allenic alcohol in a 1.5 mL vial.

  • Add 50 µL Pyridine and 50 µL Acetic Anhydride.

  • Incubate at room temperature for 30 mins. (Avoid heating to prevent rearrangement).

  • Evaporate reagents under a gentle stream of

    
    .
    
  • Redissolve in 1 mL n-Hexane.

GC Conditions:

  • Column: β-Cyclodextrin capillary column (25 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1), 200°C.

  • Detector: FID @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 2°C/min to 140°C. (Slow ramp is critical for chiral resolution).

    • Hold: 5 mins.

Advanced Technique: Absolute Configuration Determination

When X-ray crystallography is not possible (oils), the CSDP Acid Method is a powerful chemical correlation technique.

Concept: Derivatize the allenic alcohol with a known chiral auxiliary, Camphorsultam-Dichlorophthalic Acid (CSDP) . The resulting diastereomers are separated on achiral silica, and the elution order/NMR anisotropy allows assignment of the absolute configuration.

CSDP_Workflow Racemate Racemic Allenic Alcohol Reaction Esterification with (-)-CSDP Acid Racemate->Reaction Diastereomers Diastereomeric Esters (Stable) Reaction->Diastereomers Separation Achiral HPLC (Silica Gel) Diastereomers->Separation Analysis X-Ray or NMR of Purified Ester Separation->Analysis

Figure 2: Workflow for the CSDP Acid Method for absolute configuration determination.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactions with -OHAdd 0.1% DEA or TEA to mobile phase.
Broad Peaks (GC) Thermal degradation / RearrangementLower injector temp; Use on-column injection; Ensure derivatization is complete.
No Resolution (HPLC) Wrong Selector ConformationSwitch from IPA to Ethanol (alters amylose helix pitch). Switch from AD-H to OD-H.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase. Avoid DMSO/CHCl3 in NP-HPLC.

References

  • Chiral HPLC Mechanisms: Chiral HPLC for effective enantiomer separation.[1] Chemical Society Reviews.[1] Link

  • Allene Chirality: Axial Chirality in Allenes. Master Organic Chemistry. Link

  • CSDP Method: Chromatographic Separation of Enantiomers: Commemorative Issue. MDPI. Link

  • GC Stability: Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

  • Polysaccharide Columns: Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[2] Link

Sources

Application

Application Note: Metal-Catalyzed Cross-Coupling of 2-Methylpenta-3,4-dien-1-ol

This Application Note provides a comprehensive technical guide for the metal-catalyzed cross-coupling and cyclization of 2-methylpenta-3,4-dien-1-ol . This specific allenic alcohol is a high-value synthon in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the metal-catalyzed cross-coupling and cyclization of 2-methylpenta-3,4-dien-1-ol . This specific allenic alcohol is a high-value synthon in drug discovery, serving as a precursor for polysubstituted furans, dihydrofurans, and vinylic epoxides—scaffolds frequently found in bioactive natural products and pharmaceutical intermediates.

Executive Summary

The reaction of 2-methylpenta-3,4-dien-1-ol with aryl halides under palladium catalysis represents a powerful "atom-economic" strategy to construct oxygen heterocycles. Unlike traditional cross-coupling (e.g., Suzuki or Stille) that forms a single C-C bond, this protocol leverages the unique reactivity of the allenyl moiety to execute a domino carbopalladation/cyclization sequence .

This guide details the protocol for synthesizing 3-aryl-4-methyl-2,5-dihydrofurans . The presence of the C2-methyl group in the starting material is critical; it not only increases the stability of the allenol but also directs the regioselectivity of the cyclization, often suppressing side reactions observed with unsubstituted allenols.

Scientific Foundation & Mechanism

The "Ma-Type" Cyclization Coupling

The transformation is grounded in the pioneering work of Shengming Ma , whose research established the mechanistic rules for the interaction of transition metals with allenes.

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle .[1][2] The key differentiator for 2-methylpenta-3,4-dien-1-ol is the competition between the hydroxyl nucleophile and the carbon nucleophiles. Under optimized conditions (carbonate base, moderate polarity solvent), the reaction favors 5-endo-trig cyclization driven by the coordination of the electrophilic allenyl-Pd species.

Mechanistic Pathway
  • Oxidative Addition: Pd(0) inserts into the Aryl Iodide (Ar-I) bond to form Ar-Pd(II)-I.

  • Coordination: The electrophilic Pd(II) species coordinates to the distal double bond (C4=C5) of the allene.

  • Carbopalladation (Regioselective): The Aryl group transfers to the central carbon (C4), generating a

    
    -allyl palladium complex or a vinyl-palladium intermediate depending on the specific ligand environment.
    
  • Nucleophilic Cyclization: The pendant hydroxyl group attacks the proximal carbon (C3), closing the dihydrofuran ring.

  • Reductive Elimination/Protonolysis: The cycle closes, regenerating Pd(0) and releasing the functionalized heterocycle.

Mechanistic Visualization (DOT)

Pd_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (+ Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I Species OxAdd->ArPdI Coord Allene Coordination (π-Complex) ArPdI->Coord CarboPd Carbopalladation (Ar adds to C4) Coord->CarboPd Regioselectivity Control Cycliz Intramolecular Nucleophilic Attack (OH attacks C3) CarboPd->Cycliz Ring Closure ProdRel Product Release 3-aryl-4-methyl-2,5-dihydrofuran Cycliz->ProdRel ProdRel->Pd0 Regeneration

Caption: Catalytic cycle for the Pd-catalyzed coupling-cyclization of 2-methylpenta-3,4-dien-1-ol with aryl iodides.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-methylpenta-3,4-dien-1-ol (>95% purity). Note: Synthesis typically involves reduction of the corresponding propargylic alcohol or Crabbé homologation.

  • Electrophile: Aryl Iodide (1.2 equiv). Electron-deficient aryl iodides (e.g., 4-CN-PhI) typically react faster.

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2 (5 mol%) + PPh3 (10-20 mol%).

  • Base: K2CO3 (2-3 equiv) or Et3N (for homogeneous conditions).

  • Solvent: DMF (anhydrous) or MeCN.

  • Gas: Argon or Nitrogen (balloon pressure).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk tube or a microwave vial containing a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Add Pd(PPh3)4 (28.9 mg, 0.025 mmol, 5 mol%) and K2CO3 (207 mg, 1.5 mmol, 3.0 equiv).

  • Add the Aryl Iodide (0.6 mmol, 1.2 equiv).

  • Seal the vessel with a septum.

Step 2: Substrate Addition

  • Dissolve 2-methylpenta-3,4-dien-1-ol (49 mg, 0.5 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).

  • Inject the substrate solution into the reaction vessel via syringe.

  • Critical Check: Ensure the solution is yellow/orange. If black precipitate forms immediately, oxygen may be present (Stop and purge).

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 70 °C in an oil bath.

  • Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS every 2 hours.

    • Starting Material Rf: ~0.3 (Alcohol).

    • Product Rf: ~0.6-0.7 (Less polar ether).

  • Reaction is typically complete within 4–8 hours.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Diethyl Ether (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer with Ether (2 x 10 mL).

  • Wash combined organics with Brine (20 mL) to remove DMF.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

Data Interpretation & Troubleshooting

Expected Results (Representative Data)

The following table summarizes expected yields based on the electronic nature of the aryl iodide, derived from general reactivity profiles of 2,3-allenols.

Aryl Iodide (Ar-I)Electronic NatureExpected Yield (%)Reaction Time (h)Notes
Ph-I Neutral75 - 85%6Standard benchmark.
4-MeO-Ph-I Electron-Rich65 - 75%8-10Slower oxidative addition.
4-NO2-Ph-I Electron-Poor80 - 92%4Fast reaction; watch for side products.
2-Me-Ph-I Sterically Hindered50 - 65%12Steric clash with C2-Methyl of allenol.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Ensure strict O2-free conditions. Add 10 mol% extra PPh3 to stabilize Pd.
Complex Mixture Polymerization of allene.Lower concentration (0.1 M). Lower temperature to 50 °C.
Regioisomer Mix Attack at C4 vs C3.Switch solvent to MeCN (favors 5-endo). Ensure C2-Methyl is pure (directs regioselectivity).
Protodeiodination Wet solvent (Ar-I -> Ar-H).Use freshly distilled DMF or molecular sieves.

Strategic Applications in Drug Discovery

The resulting 3-aryl-4-methyl-2,5-dihydrofuran scaffold is a bioisostere for furan-containing natural products (e.g., cembranoids).

  • Chirality Transfer: If the starting 2-methylpenta-3,4-dien-1-ol is enantiomerically enriched (at C2), the reaction can proceed with axial-to-central chirality transfer , yielding enantioenriched dihydrofurans.

  • Aromatization: The dihydrofuran product can be easily oxidized (DDQ or MnO2) to the fully aromatic 3-aryl-4-methylfuran , a core structure in anti-inflammatory agents.

References

  • Ma, S. (2005). "Some Typical Advances in the Synthetic Applications of Allenes." Chemical Reviews, 105(7), 2829-2872. Link

  • Ma, S., & Xie, X. (2013).[3] "Palladium-catalyzed asymmetric coupling cyclization of terminal γ-allenols with aryl iodides." Chemical Communications, 49, 5693-5695. Link

  • Bäckvall, J. E. (2010). "Palladium-Catalyzed Oxidative Cyclization of Allenes." Accounts of Chemical Research, 43, 1063.
  • Ye, J., & Ma, S. (2014).[2] "Palladium-catalyzed cyclization reactions of allenes in the presence of unsaturated carbon-carbon bonds."[2][4][5] Accounts of Chemical Research, 47(4), 989-1000.[2] Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions in the synthesis of allenic alcohols

Technical Support Center: Synthesis of Allenic Alcohols Welcome to the technical support center for the synthesis of allenic alcohols. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Allenic Alcohols

Welcome to the technical support center for the synthesis of allenic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these versatile chiral building blocks. Allenic alcohols are highly valuable intermediates, yet their synthesis is often plagued by competing side reactions that can diminish yield, selectivity, and purity.

This document moves beyond standard protocols to provide in-depth, field-tested insights into why these side reactions occur and, more importantly, how to prevent them. We will explore the mechanistic underpinnings of common synthetic routes and offer practical, evidence-based troubleshooting strategies to ensure your experiments are both successful and reproducible.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reduction of a propargylic alcohol with LiAlH₄ is yielding a significant amount of the fully saturated alkane or isomeric allyl alcohol, not my desired allenic alcohol. How can I prevent this?

A1: This is a classic challenge of selectivity in hydride reductions. The formation of alkanes (over-reduction) or allylic alcohols (Sɴ2 reduction) stems from the high reactivity of Lithium Aluminum Hydride (LiAlH₄) and the nature of the propargylic system. Let's break down the causality and the solutions.

Understanding the Mechanisms:

The desired reaction is an Sɴ2' (anti) addition of a hydride to the alkyne, which proceeds through a transient vinyl metal species that eliminates to form the allene.[1] However, several competing pathways exist:

  • Over-reduction: The initially formed allenic alcohol can be further reduced. This is particularly problematic with highly reactive hydrides like LiAlH₄, which can reduce the double bonds of the allene, especially at elevated temperatures or with prolonged reaction times.[1]

  • Sɴ2 Reduction: Direct hydride attack at the carbon bearing the hydroxyl group (after its conversion to an aluminate ester) leads to the formation of an alkyne, which is then reduced to the corresponding alkane.

  • Allyl Alcohol Formation: In some cases, rearrangement or alternative hydride attack pathways can lead to the formation of the more thermodynamically stable conjugated allylic alcohol.

Troubleshooting & Prevention Strategy:

  • Choice of Reducing Agent: LiAlH₄ is a very powerful, non-selective reducing agent.[2][3][4] Consider using a milder or more sterically hindered reagent that favors the Sɴ2' pathway. The choice of reagent is the most critical parameter for controlling this reaction.

  • Reaction Temperature: This is paramount. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at -78 °C (dry ice/acetone bath) and allow the reaction to slowly warm to -20 °C or 0 °C. Low temperatures disfavor the higher activation energy pathways of over-reduction.

  • Stoichiometry and Addition Method:

    • Use a minimal excess of the hydride reagent (typically 1.1 to 1.5 equivalents). A large excess dramatically increases the likelihood of side reactions.

    • Employ a "reverse addition" technique: slowly add the propargylic alcohol solution to a stirring solution of the hydride reagent at low temperature. This maintains a low concentration of the substrate and minimizes its exposure to a high concentration of the reducing agent.

  • Solvent Choice: Use anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF).[2][3] THF is often preferred for its better solvating properties for LiAlH₄.[2] Ensure the solvent is rigorously dried, as moisture will quench the hydride reagent violently and introduce unwanted side products.[2][3]

Q2: I'm attempting an organocuprate addition to a propargylic electrophile to form a substituted allenic alcohol, but I'm getting a mixture of the desired allene (Sɴ2' product) and the corresponding alkyne (Sɴ2 product). How can I improve the regioselectivity?

A2: This is a common issue where the regioselectivity of the nucleophilic attack is not well-controlled. Organocuprate additions to propargylic systems are highly sensitive to the nature of the leaving group, the structure of the substrate, and the specific copper reagent used.

Mechanistic Insight:

Propargylic electrophiles can undergo nucleophilic attack at two positions:

  • Sɴ2' Pathway: The nucleophile attacks the terminal carbon of the alkyne, leading to a rearrangement and displacement of the leaving group to form the allene. This is typically the favored pathway for most propargylic systems.[5][6]

  • Sɴ2 Pathway: The nucleophile directly attacks the carbon bearing the leaving group, resulting in the formation of a substituted alkyne.

Strategies for Maximizing Sɴ2' Selectivity:

  • Leaving Group is Key: The choice of leaving group (LG) is critical. "Harder" leaving groups like tosylates or mesylates tend to favor the Sɴ2' pathway. In contrast, "softer" leaving groups like halides (e.g., bromide) can sometimes lead to a higher proportion of the Sɴ2 product.[5] For allenic alcohol synthesis, derivatives of the hydroxyl group (e.g., mesylates, tosylates, or phosphates) are commonly used.

  • Substrate Sterics: Increased steric hindrance at the carbon bearing the leaving group will disfavor direct Sɴ2 attack and promote the Sɴ2' pathway. If your substrate is a primary propargylic alcohol derivative, Sɴ2 competition can be more significant.

  • The Nature of the Cuprate:

    • Gilman Reagents (R₂CuLi): These are generally effective for Sɴ2' additions.[7][8]

    • Higher Order Cuprates (R₂Cu(CN)Li₂): These can sometimes offer different selectivity profiles and may be worth screening.

    • Hardness of the Nucleophile: "Harder" carbanions can sometimes favor the Sɴ2 pathway.[6] The choice of the organolithium or Grignard reagent used to prepare the cuprate can influence the outcome.

  • Solvent and Temperature: Ethereal solvents like THF or diethyl ether are standard. As with hydride reductions, low temperatures (-78 °C to -40 °C) are crucial for maintaining selectivity and preventing side reactions like racemization or decomposition.

Q3: My Crabbé homologation reaction to produce a terminal allenic alcohol is giving low yields and a complex mixture of byproducts. What are the critical parameters to optimize?

A3: The Crabbé reaction, while powerful for creating terminal allenes from terminal alkynes and aldehydes, is a multi-component reaction with several potential points of failure.[9][10] Success hinges on the careful control of reagents and conditions.

Understanding the Reaction Cascade:

The reaction involves the formation of a propargylamine intermediate, which then undergoes a metal-mediated rearrangement and reduction-like process to yield the allene.[9][11] The secondary amine plays multiple roles: as a Brønsted base, a ligand, and a hydride donor.[9]

Key Optimization Points:

  • Reagent Quality:

    • Aldehyde: Use freshly distilled or high-purity formaldehyde (often as paraformaldehyde). Old or impure formaldehyde is a common source of failure. For other aldehydes, ensure they are free of acidic impurities.

    • Amine: Use a high-purity secondary amine like diisopropylamine or dicyclohexylamine. The choice of amine can significantly impact the yield.[9]

    • Copper Salt: Use a high-quality Cu(I) salt, such as CuBr. Ensure it has not been oxidized to Cu(II).

  • Reaction Conditions:

    • Solvent: Dioxane is a common solvent for this reaction. Ensure it is anhydrous.

    • Temperature: The reaction often requires heating (refluxing dioxane). However, excessive heat can lead to polymerization or decomposition. Monitor the reaction progress by TLC to avoid prolonged heating after the starting material is consumed.

  • Common Side Reactions and Solutions:

    • Mannich Product Formation: The initial propargylamine (Mannich base) can be a stable byproduct if the subsequent steps fail. This points to an issue with the copper-mediated rearrangement. Ensure the catalyst is active.

    • Polymerization: Terminal alkynes and allenes can be prone to polymerization, especially under harsh conditions. Use the minimum effective temperature and reaction time.

    • Aldol Condensation: If using aldehydes other than formaldehyde, self-condensation can be a competing reaction. This can sometimes be mitigated by the slow addition of the aldehyde.

Data & Protocol Section

Table 1: Comparison of Common Hydride Reagents for Propargylic Alcohol Reduction
ReagentFormulaKey CharacteristicsTypical Side ReactionsMitigation Strategy
Lithium Aluminum Hydride LiAlH₄Very powerful, unselective. Reduces most polar functional groups.[3][12]Over-reduction to alkanes, Sɴ2 reduction, rearrangement.[1]Use at very low temp (-78°C), reverse addition, strict stoichiometry.
Red-Al® NaAlH₂(OCH₂CH₂OCH₃)₂Similar reactivity to LiAlH₄ but often provides better yields and cleaner reactions. Soluble in aromatic solvents.Over-reduction, though sometimes less pronounced than with LiAlH₄.Low temperature, careful monitoring.
Diisobutylaluminum Hydride (i-Bu)₂AlHLess reactive and more selective than LiAlH₄. Often used for partial reductions (e.g., ester to aldehyde).[12]Can lead to incomplete reaction or require higher temperatures, which may promote other side reactions.Can be a good choice for sensitive substrates; requires optimization of stoichiometry and temperature.
Schwartz's Reagent Cp₂Zr(H)ClReacts with zinc or magnesium alkoxides of propargylic alcohols.[1][13] High yield and stereospecificity.[1][13]Requires stoichiometric use of the zirconium reagent. Can be sensitive to functional groups.Excellent for high-value substrates where stereocontrol is critical.[1][13]
Experimental Protocol: Selective Reduction of a Propargylic Alcohol

This protocol provides a general method for the selective reduction of a secondary propargylic alcohol to the corresponding disubstituted allenic alcohol using LiAlH₄, with an emphasis on minimizing side reactions.

Materials:

  • Secondary Propargylic Alcohol (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate) solution (saturated, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula to the flask to create a 0.2 M solution of LiAlH₄. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the propargylic alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the propargylic alcohol solution dropwise to the cold, stirring LiAlH₄ slurry over 30-60 minutes. The internal temperature must be maintained below -70 °C during the addition.

  • Monitoring: After the addition is complete, stir the reaction at -78 °C for 1 hour. Monitor the reaction progress by TLC (thin-layer chromatography). If the reaction is sluggish, allow it to warm slowly to -40 °C over 2-3 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back to -78 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt solution. Caution: This is a highly exothermic process and generates hydrogen gas. Ensure adequate cooling and ventilation.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the gray solids turn into a white, granular precipitate.

  • Extraction: Decant the THF solution. Wash the white solids with additional THF or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude allenic alcohol can then be purified by flash column chromatography on silica gel.[14]

Visualization of Key Concepts

Diagram 1: Troubleshooting Pathway for Hydride Reduction

This decision tree illustrates the logical steps to troubleshoot common issues encountered during the reduction of propargylic alcohols to allenic alcohols.

G cluster_products Major Side Products Observed cluster_solutions1 Solutions for Over-reduction cluster_solutions2 Solutions for Rearrangement cluster_solutions3 Solutions for Incomplete Reaction start Reaction Analysis: Low Yield of Allenic Alcohol product1 Alkane / Alkene (Over-reduction) start->product1 Identify product2 Allylic Alcohol (Rearrangement) start->product2 Identify product3 Unreacted Starting Material start->product3 Identify sol1a Decrease Temperature (e.g., -78°C) product1->sol1a Implement sol1b Use Milder Reagent (e.g., DIBAL-H) product1->sol1b sol1c Reduce Reagent Stoichiometry (1.1 - 1.2 eq) product1->sol1c sol2a Check Substrate Structure (Steric Hindrance) product2->sol2a Implement sol2b Screen Alternative Reagents (e.g., Schwartz's Reagent) product2->sol2b sol3a Increase Temperature Slowly (e.g., -78°C to -20°C) product3->sol3a Implement sol3b Check Reagent Quality (Anhydrous Conditions) product3->sol3b sol3c Slightly Increase Stoichiometry product3->sol3c

Caption: Troubleshooting Decision Tree for Hydride Reductions.

Diagram 2: General Mechanism for Sɴ2' Addition to a Propargylic Substrate

This diagram illustrates the concerted anti-addition mechanism typical for the formation of allenes from propargylic electrophiles.

Sources

Optimization

Optimization of reaction conditions for synthesizing 2-methylpenta-3,4-dien-1-ol

Topic: Optimization of Reaction Conditions for Synthesizing 2-methylpenta-3,4-dien-1-ol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Synthesizing 2-methylpenta-3,4-dien-1-ol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Executive Summary & Molecule Profile

Target Molecule: 2-Methylpenta-3,4-dien-1-ol CAS Registry Number: 20443-98-5 (General) / 9005-80-5 (Related Ester) Structure:


Key Application:  Chiral building block for terpene synthesis (e.g., 

-santalol), nucleoside analogs, and functionalized heterocycles.

Primary Synthesis Route: The most robust, scalable method involves the reduction of ethyl 2-methylpenta-3,4-dienoate using Lithium Aluminum Hydride (


) in anhydrous ether or THF. While the Crabbé homologation of 2-methylbut-3-yn-1-ol is a viable lab-scale alternative, the ester reduction offers superior throughput for scale-up operations, provided the chemoselectivity (ester vs. allene) is managed correctly.

Core Protocol: Chemoselective Reduction

Objective: Reduce the ester moiety to a primary alcohol without reducing the allenic double bonds or causing isomerization to a conjugated diene.

Reference Protocol (Optimized from US Patent 9,212,112):

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser, addition funnel.
    
  • Reagent Prep: Suspend ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.1 equiv) in anhydrous Diethyl Ether (
    
    
    
    ) or THF. Cool to 0°C.[1]
  • Addition: Dissolve ethyl 2-methylpenta-3,4-dienoate in anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Add dropwise to the hydride suspension.
    
    • Critical Control Point: Maintain internal temperature

      
       during addition to prevent runaway exotherms.
      
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 30-60 minutes.

    • Note: Do not reflux unless conversion is stalled. High heat promotes allene reduction.

  • Quench (Fieser Method): Cool to 0°C. Add sequentially:

    • Water (

      
       per gram of 
      
      
      
      )
    • 15% NaOH (

      
       per gram of 
      
      
      
      )
    • Water (

      
       per gram of 
      
      
      
      )
  • Workup: Warm to RT, stir 15 min until precipitate is white and granular. Filter through Celite. Dry filtrate over

    
     and concentrate.
    

Troubleshooting & Optimization (FAQ)

Module A: Yield & Chemoselectivity

Q1: I am observing significant amounts of 2-methylpent-3-en-1-ol or saturated alcohols. Why is the allene reducing? Diagnosis: Over-reduction due to high temperature or large excess of hydride. Root Cause: Allenes are generally stable to nucleophilic hydride attack at low temperatures, but at reflux or with large excesses of


, the central carbon of the allene can be attacked, or the double bond reduced.
Solution: 
  • Stoichiometry: Reduce

    
     loading to 0.6–0.75 molar equivalents  (remember 1 mol 
    
    
    
    delivers 4 mol
    
    
    ). The theoretical requirement is 0.5 mol
    
    
    per mol ester, but 0.6-0.7 ensures full conversion without large excess.
  • Temperature: Conduct the reaction strictly at 0°C to 10°C . Do not heat to reflux.

  • Alternative Reagent: Switch to DIBAL-H (2.2 equiv) in Toluene/Hexane at -78°C . DIBAL-H is electrophilic and often more controlled, preventing attack on the electron-rich allene system.

Q2: My reaction is incomplete after 2 hours at 0°C. Diagnosis: Steric hindrance or aged reagent. Solution:

  • Solvent Switch: If using

    
    , switch to THF . THF coordinates 
    
    
    
    better, breaking up hydride aggregates and increasing reactivity without necessarily requiring heat.
  • Activation: Ensure the

    
     is a fine powder (grey) and not hard white pellets (which may be surface-passivated).
    
Module B: Workup & Stability

Q3: The product isomerized to a conjugated diene (2-methyl-1,3-pentadiene) during purification. Diagnosis: Acid-catalyzed isomerization.[2] Root Cause: Allenes are sensitive to acid. The central carbon is


 hybridized; protonation leads to a stabilized allylic cation which eliminates to the thermodynamically more stable conjugated diene.
Solution: 
  • Quench pH: Ensure the aqueous layer during quench is basic (pH > 10). The Fieser workup (using NaOH) is ideal.

  • Silica Gel: Standard silica gel is slightly acidic (pH 5-6). Pre-treat silica gel with 1% Triethylamine in the eluent or use neutral alumina for chromatography.

  • Storage: Store the neat oil with a trace of BHT (stabilizer) at -20°C under Argon.

Q4: The workup resulted in a gelatinous mess that won't filter. Diagnosis: Improper aluminum salt formation ("Aluminum Hydroxide Gel"). Solution:

  • Strict Adherence to Fieser: You likely added water too fast or in the wrong ratio. Follow the 1:1:3 rule (Water : 15% NaOH : Water) relative to the weight of

    
    .
    
  • Rochelle's Salt: If the emulsion is already formed, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-3 hours. The tartrate chelates aluminum, breaking the emulsion into two clear layers.

Data Analysis: Reagent Comparison

ParameterLiAlH4 (Ether, 0°C) LiAlH4 (THF, Reflux) DIBAL-H (-78°C) Red-Al (Toluene)
Yield 85-92%60-75%88-95%70-80%
Chemoselectivity High (at low temp)Moderate (Risk of alkene)ExcellentModerate
Reaction Time 30-60 min15-30 min1-2 hours1-2 hours
Safety Profile High Risk (Pyrophoric)High RiskModerateModerate (High flash pt)
Scale-Up Suitability Good (Standard)Poor (Safety/Impurity)Excellent (Controlled)Good

Process Visualization

The following diagram illustrates the critical decision pathways and control points for the synthesis.

ReactionOptimization Start Start: Ethyl 2-methylpenta-3,4-dienoate SolventChoice Solvent Selection Start->SolventChoice TempControl Temp Control (< 10°C) SolventChoice->TempControl Anhydrous Et2O/THF Addition Add LiAlH4 (0.7 eq) TempControl->Addition CheckConversion TLC/GC Check Addition->CheckConversion OverReduction Risk: Over-reduction (Alkene formation) CheckConversion->OverReduction Temp > 20°C or Excess Reagent Quench Quench: Fieser Method (1:1:3 H2O/NaOH/H2O) CheckConversion->Quench Complete FinalProduct Target: 2-methylpenta-3,4-dien-1-ol OverReduction->FinalProduct Impure Mixture Isomerization Risk: Isomerization (Conjugated Diene) Purification Purification: Neutral Alumina or Et3N-treated Silica Quench->Purification Purification->Isomerization Acidic SiO2 Purification->FinalProduct Neutral Conditions

Caption: Workflow for the chemoselective reduction of ethyl 2-methylpenta-3,4-dienoate, highlighting critical control points (Temperature, Quench, Purification) to avoid common failure modes.

References

  • Bedoukian, R. H. (2015). Process for the preparation of beta-santalol. U.S. Patent No. 9,212,112. Washington, DC: U.S. Patent and Trademark Office.

  • Ma, S. (2005). Recent Advances in the Synthesis of Allenes. Chemical Reviews, 105(7), 2829-2872. (General context on allene stability and synthesis).

  • Crabbé, P., Fillion, H., André, D., & Luche, J. L. (1979). Allenes from terminal acetylenes and formaldehyde: The Crabbé reaction. Journal of the Chemical Society, Chemical Communications, (19), 859-860. (Alternative synthesis route).

  • Modern Organocopper Chemistry. (2002). Synthesis of Allenes via Organocopper Reagents. Wiley-VCH. (Context for chemoselectivity).

Sources

Troubleshooting

Troubleshooting isomer formation during the synthesis of 2-methyl-1,3-pentadiene

Technical Support Center: 2-Methyl-1,3-Pentadiene Synthesis Introduction: The Selectivity Challenge Synthesizing 2-methyl-1,3-pentadiene (isoprene homolog) via the dehydration of 2-methyl-2,4-pentanediol (MPD/Hexylene Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-1,3-Pentadiene Synthesis

Introduction: The Selectivity Challenge

Synthesizing 2-methyl-1,3-pentadiene (isoprene homolog) via the dehydration of 2-methyl-2,4-pentanediol (MPD/Hexylene Glycol) is a classic battle against thermodynamic equilibrium. While the starting material is abundant, the reaction pathway is fraught with "isomer drift."

The core challenge lies in the carbocation mechanism. The dehydration of MPD can proceed in two directions, yielding structurally distinct dienes:

  • 2-methyl-1,3-pentadiene (Target): Requires formation of a terminal double bond at C1.

  • 4-methyl-1,3-pentadiene (Impurity): Results from Zaitsev-favored internal double bond formation at C2-C3.

  • 2-methyl-1,4-pentadiene (Impurity): The non-conjugated kinetic product.

This guide addresses the specific failure points causing poor isomer ratios and provides a validated protocol to restore selectivity.

Troubleshooting Guide (Q&A)

Category A: Isomer Selectivity (The "4-Methyl" Problem)

Q: My GC analysis shows a 60:40 mix of the target vs. 4-methyl-1,3-pentadiene. Why is the ratio so poor? A: You are likely operating under Thermodynamic Control rather than Kinetic Control.

  • The Cause: Strong mineral acids (conc. H₂SO₄, HCl) or high temperatures promote rapid equilibration. The 4-methyl isomer contains an internal tri-substituted double bond, which is thermodynamically more stable than the terminal double bond of the 2-methyl target.

  • The Fix: Switch to a weakly acidic catalyst system (e.g., Potassium Hydrogen Sulfate, KHSO₄) dissolved in a high-boiling glycol ether. This slows the protonation-deprotonation equilibrium, "trapping" the kinetic product (2-methyl-1,3-pentadiene) before it rearranges.

  • Reference: See US Patent 20060058561 for the efficacy of buffered acid salts in polyglycol ethers [1].

Q: Can I separate the 4-methyl isomer by distillation? A: Not easily.

  • The Science: The boiling point delta is negligible.

    • 2-methyl-1,3-pentadiene: 76.0°C

    • 4-methyl-1,3-pentadiene: 75-77°C [1]

  • The Strategy: You must optimize the reaction for selectivity (aiming for >9:1 ratio). Post-reaction separation requires expensive high-plate-count fractional distillation columns or preparative chromatography, which is unscalable for bulk synthesis.

Category B: Non-Conjugated Impurities[2]

Q: I see a peak eluting earlier than my product. Is this the 1,4-diene? A: Yes. This is likely 2-methyl-1,4-pentadiene .

  • Identification: It typically boils significantly lower (~56°C) than the conjugated 1,3-dienes.

  • The Fix: This is the easiest impurity to manage.[2] A simple fractional distillation can strip this "light end" fraction effectively.

  • Root Cause: The 1,4-diene is the initial product of dehydration before the double bond migrates into conjugation. If you isolate this, your reaction time may be too short or the temperature too low to drive conjugation.

Category C: Polymerization & Yield Loss[4]

Q: The reaction mixture becomes viscous and dark. How do I stop this? A: Dienes are prone to Diels-Alder dimerization and radical polymerization, especially in the presence of acid and heat.

  • Protocol Adjustment:

    • Active Removal: Do not reflux the product over the acid catalyst. Use Reactive Distillation —distill the diene as it forms to remove it from the acidic environment immediately.

    • Inhibitors: Add a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) to the receiving flask, not the reaction flask (unless the inhibitor is non-volatile).

Optimized Experimental Protocol

Method: Buffered Dehydration in Polyglycol Ether Target Selectivity: >90% 2-methyl-1,3-pentadiene

Reagents:

  • 2-methyl-2,4-pentanediol (Hexylene Glycol)[3]

  • Catalyst: Potassium Hydrogen Sulfate (KHSO₄)

  • Solvent/Heat Carrier: Polyethylene Glycol Dimethyl Ether (PEG-DME) or similar high-boiling ether.

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve KHSO₄ (0.15 eq) in PEG-DME. The polyglycol ether acts as a phase-transfer agent and heat buffer, preventing hot-spots that cause charring [1].

  • Setup: Equip a 3-neck flask with a dropping funnel, a short-path distillation head, and a receiving flask cooled to 0°C.

  • Reaction (Reactive Distillation):

    • Heat the catalyst solution to 160-170°C .

    • Add MPD dropwise. The rate of addition should match the rate of distillate collection.

    • Mechanism:[4][5][6][7] As MPD hits the hot catalyst, it flash-dehydrates. The diene (BP 76°C) and water vaporize immediately, escaping the acid catalyst before rearrangement to the 4-methyl isomer occurs.

  • Phase Separation: The distillate will separate into an organic layer (dienes) and an aqueous layer. Discard the water.

  • Purification:

    • Dry the organic layer with anhydrous MgSO₄.

    • Perform fractional distillation to remove the low-boiling 2-methyl-1,4-pentadiene (BP 56°C). Collect the fraction at 75-76°C.

Data Summary: Isomer Properties

IsomerStructureBoiling Point [2, 3]Thermodynamic StabilitySeparation Strategy
2-methyl-1,3-pentadiene Conjugated (Target)76.0°C ModerateOptimize Catalyst (Kinetic Control)
4-methyl-1,3-pentadiene Conjugated (Impurity)76-77°C High (Internal alkene)Difficult; avoid formation
2-methyl-1,4-pentadiene Non-Conjugated56.0°C LowFractional Distillation

Visualizations

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the divergence point where catalyst choice determines whether the target or the impurity is formed.

ReactionMechanism MPD 2-Methyl-2,4-Pentanediol (MPD) Inter Intermediate Carbocation (Tertiary C2) MPD->Inter - H2O (1st Dehydration) Target 2-METHYL-1,3-PENTADIENE (Target) Terminal Double Bond Inter->Target Weak Acid / Kinetic Control (Fast Removal) Impurity1 4-Methyl-1,3-Pentadiene (Thermodynamic Impurity) Internal Double Bond Inter->Impurity1 Strong Acid / High T (Rearrangement) Impurity2 2-Methyl-1,4-Pentadiene (Kinetic Impurity) Non-Conjugated Inter->Impurity2 Incomplete Reaction Impurity2->Target Acid Isomerization

Caption: Divergent pathways in MPD dehydration. Kinetic control (green path) favors the target, while thermodynamic equilibration (red path) favors the 4-methyl isomer.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues.

Troubleshooting Start Start: Analyze Crude Product CheckBP Is there a low boiling fraction (<60°C)? Start->CheckBP CheckRatio Is 4-methyl isomer >15%? CheckBP->CheckRatio No ActionDistill Action: Remove 1,4-diene via Fractional Distillation CheckBP->ActionDistill Yes CheckVisc Is residue viscous/dark? CheckRatio->CheckVisc No ActionCat Action: Switch to KHSO4/PEG Reduce Acid Strength CheckRatio->ActionCat Yes ActionInhib Action: Add TBC Inhibitor Use Reactive Distillation CheckVisc->ActionInhib Yes Final Process Optimized CheckVisc->Final No

Caption: Step-by-step diagnostic flow for identifying and correcting synthesis failures.

References

  • Bonrath, W., et al. (2006). Process for dehydrating 2-methylpentane-2,4-diol. US Patent 20060058561A1.
  • PubChem. (2024).[8] Compound Summary: 2-Methyl-1,3-pentadiene.[4][6][7][8] National Library of Medicine. Available at: [Link]

Sources

Optimization

Stabilizing 2-methylpenta-3,4-dien-1-ol during storage and handling

Technical Support Center: Stabilization & Handling of 2-methylpenta-3,4-dien-1-ol Executive Summary: The Stability Paradox You are likely working with 2-methylpenta-3,4-dien-1-ol as a chiral building block or a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of 2-methylpenta-3,4-dien-1-ol

Executive Summary: The Stability Paradox

You are likely working with 2-methylpenta-3,4-dien-1-ol as a chiral building block or a precursor for gold/silver-catalyzed cyclization.[1] While this molecule offers unique reactivity due to its orthogonal


-systems (the allene core), this same feature makes it thermodynamically fragile.[1]

The Core Threat: This compound suffers from a "bimodal" instability:

  • Acid Sensitivity: The central carbon of the allene (

    
    ) is highly susceptible to electrophilic attack (protons), leading to rapid isomerization into conjugated dienes or intramolecular cyclization to dihydrofurans.
    
  • Radical Polymerization: The terminal allene terminus (

    
    ) is prone to oxidative polymerization, often observed as the material turning into a yellow viscous oil.
    

This guide provides the protocols necessary to arrest these pathways.

Mechanistic Insight: Why Your Sample Degrades

To handle this compound, you must understand its degradation pathways.[1] The allene moiety is kinetically stable but thermodynamically eager to rearrange to a conjugated system or cyclize.

Degradation Pathways Diagram

G Start 2-methylpenta-3,4-dien-1-ol (Freshly Synthesized) Acid Trace Acid (SiO2, CDCl3, Air) Start->Acid Exposure Radical O2 / Light / Heat Start->Radical Exposure Isomer Isomerization (2-methylpenta-1,3-diene) Acid->Isomer H+ shift Cyclic Cyclization (Dihydrofuran derivatives) Acid->Cyclic Intramolecular Trapping Polymer Oligomers/Polymers (Yellow Viscous Oil) Radical->Polymer Radical Chain Reaction

Figure 1: Primary degradation pathways.[1] Acid catalysis leads to rearrangement or cyclization, while oxidative stress leads to polymerization.

Troubleshooting Guide & FAQs

Scenario A: "My product turned yellow and viscous overnight."
  • Diagnosis: Oxidative polymerization.[1]

  • The Cause: Allenes are sensitive to autoxidation. If stored without an inhibitor or in the presence of oxygen, radical chains form.

  • The Fix: You cannot reverse polymerization. For the remaining material, immediately add a radical inhibitor (e.g., BHT at 0.1 wt%) and store under Argon.

  • Prevention: Always store the neat oil under an inert atmosphere (Argon is superior to Nitrogen due to density).

Scenario B: "I see new olefinic protons in the 5.0–6.5 ppm range on NMR."
  • Diagnosis: Acid-catalyzed isomerization to a conjugated diene.[1]

  • The Cause: Your NMR solvent (likely

    
    ) is acidic.[1][2] Chloroform naturally decomposes to form traces of DCl and phosgene over time.[2]
    
  • The Fix: Never use untreated

    
     for allenic alcohols.
    
    • Option 1: Use Benzene-

      
       (
      
      
      
      ).[1] It is non-acidic and provides excellent signal separation.[1]
    • Option 2: Pass

      
       through a short plug of basic alumina before use.[1]
      
    • Option 3: Add anhydrous

      
       directly to the NMR tube.
      
Scenario C: "My compound decomposed on the silica column."
  • Diagnosis: Surface acidity of Silica Gel (

    
    ).
    
  • The Mechanism: Standard silica gel has a pH of ~4–5. This is sufficient to protonate the allene, catalyzing the rearrangement to the conjugated diene or cyclization.

  • The Fix: You must neutralize the silica gel before running the column. (See Protocol 1 below).

Experimental Protocols

Protocol 1: Purification via Neutralized Silica Gel

Standard silica chromatography will destroy your compound.[1] Follow this buffering protocol.

  • Prepare the Slurry: Mix Silica Gel 60 with your non-polar solvent (e.g., Hexanes or Pentane).[1]

  • The Neutralization Step: Add 1–5% Triethylamine (Et3N) to the slurry. Swirl effectively.

    • Why? The amine neutralizes the acidic silanol (Si-OH) sites on the silica surface.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes of the pure non-polar solvent (containing 1% Et3N) to ensure the entire stationary phase is basic.

  • Elution: Run your chromatography using your gradient. You can maintain 0.5% Et3N in the eluent if the separation is slow, though usually, the pre-wash is sufficient.

Protocol 2: Long-Term Storage SOP

Follow this strictly to maintain purity >95% for months.

ParameterRequirementReason
State Dilute Solution (Preferred)Storing as a 1M solution in Benzene or Toluene reduces intermolecular polymerization rates compared to neat oil.[1]
Container Amber Glass VialBlocks UV light which can initiate radical formation.[1]
Headspace Argon (Ar)Argon is heavier than air and blankets the liquid surface better than Nitrogen.
Temperature -20°C or -80°CArrhenius equation: Lowering T drastically reduces isomerization rates.[1]
Additives 0.1% BHT (Optional)Butylated hydroxytoluene acts as a radical scavenger.[1]
Seal Teflon Tape + ParafilmPrevents oxygen ingress and solvent evaporation.[1]
Protocol 3: NMR Sample Preparation

The "Self-Destruct" test. Do not let your NMR tube become a reaction vessel.

  • Select Solvent:

    
     (Benzene-d6) is the gold standard for allenes.[1]
    
  • If using

    
    : 
    
    • Take a Pasteur pipette.[1]

    • Insert a small cotton plug.[1]

    • Fill with ~2cm of Basic Alumina .

    • Filter the

      
       through this mini-column directly into the NMR tube.
      
  • Run Time: Acquire spectra immediately. Do not leave the sample in the queue overnight.

References & Authoritative Grounding

  • BenchChem. 2-Methyl-1,3-pentadiene Stability and Reactivity. (Discusses the stability of the conjugated isomer which the allene degrades into).

    • [1]

  • Organic Syntheses. Purification of Allenic/Furan Derivatives via Deactivated Silica. (Provides the standard for using Triethylamine/Hexane to neutralize silica).

    • [1]

  • UCLA Chemistry & Biochemistry Safety. Storage of Flammable Alcohols and Peroxide Formers.[1] (General storage protocols for unstable alcohols).

    • [1]

  • Biotage. Purifying Amines and Acid-Sensitive Compounds on Silica.[1] (Technical breakdown of silanol acidity and amine modifiers).

  • University of Illinois NMR Lab. NMR Chemical Shifts of Trace Impurities and Solvent Acidity. (Data on solvent impurities like HCl in Chloroform).

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Methylpenta-3,4-dien-1-ol Enantiomers

Welcome to the technical support center for the enantiomeric resolution of 2-methylpenta-3,4-dien-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 2-methylpenta-3,4-dien-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this axially chiral allenic alcohol. The unique stereochemistry of allenes presents distinct challenges, and this resource provides in-depth, field-proven insights and troubleshooting guides to streamline your experimental workflows.

Introduction: The Challenge of Axially Chiral Allenes

2-Methylpenta-3,4-dien-1-ol is a valuable chiral building block. Its axial chirality, arising from the non-planar arrangement of substituents around the C=C=C axis, makes the separation of its enantiomers a non-trivial task. Unlike compounds with point chirality, the physical and chemical properties of these enantiomers are identical, except when interacting with other chiral entities. This guide focuses on the three primary methods for resolving such racemates: Enzymatic Kinetic Resolution (EKR), Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Derivatization.

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful and environmentally benign technique that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[1][2] The core principle involves the enzyme catalyzing a reaction (e.g., acylation) at a much faster rate for one enantiomer over the other.[2][3] This results in a mixture of a product from one enantiomer and the unreacted, enantioenriched starting material of the other, which can then be separated by standard chromatography. For 2-methylpenta-3,4-dien-1-ol, lipase-catalyzed acetylation is a documented effective method.[4]

Troubleshooting Guide & FAQs for EKR

Q1: My EKR reaction is very slow or appears to have stalled. What are the primary causes and how can I fix this?

A1: Slow or stalled reactions are common and can typically be traced to a few key factors:

  • Inactive Enzyme: Enzymes are sensitive to storage conditions. Ensure your lipase has been stored at the correct temperature and is not expired. It's good practice to test the enzyme's activity on a known, reactive substrate.

  • Poor Solvent Choice: The solvent significantly impacts enzyme activity and stability. Lipases often function best in non-polar organic solvents like hexane, toluene, or diisopropyl ether (DIPE), which can help maintain the enzyme's active conformation.[5][6] Polar solvents can strip the essential water layer from the enzyme, leading to denaturation.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Conduct a temperature screening study, typically between 25°C and 50°C, to find the optimal balance between reaction rate and enzyme stability.[7]

  • Insufficient Mixing: For heterogeneous reactions involving immobilized enzymes, efficient mixing is crucial to overcome mass transfer limitations.[8] Ensure adequate stirring or shaking to keep the enzyme suspended and in contact with the substrate.

Q2: The enantiomeric excess (ee) of both my product and unreacted starting material is low. How can I improve the enantioselectivity?

A2: Low enantioselectivity is a critical issue that directly impacts the efficiency of the resolution. Here’s how to address it:

  • Screen Different Lipases: Not all lipases are created equal. Their active sites have different steric and electronic properties. For allenic alcohols, lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Porcine Pancreatic Lipase (PPL) have shown good results.[4][9] Screening a panel of enzymes is the most effective first step.[1][10]

  • Vary the Acyl Donor: The structure of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can influence how the substrate fits into the enzyme's active site. Vinyl acetate is often a good starting point as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Optimize Reaction Time and Conversion: The enantiomeric excess of the unreacted starting material increases with conversion, while the ee of the product is generally highest at lower conversions. The optimal point for kinetic resolution is typically around 50% conversion. Monitor the reaction progress over time using a pilot run to determine the ideal endpoint.

  • Lower the Temperature: Reducing the reaction temperature often enhances enantioselectivity, as it amplifies the small energy differences in the transition states for the two enantiomers.[7]

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation racemate Racemic (R/S)-Alcohol reaction_vessel Reaction at Optimal Temp (e.g., 40°C, ~50% conversion) racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration Reaction Mixture separation Column Chromatography filtration->separation s_alcohol (S)-Alcohol (High ee) separation->s_alcohol Unreacted r_ester (R)-Ester (High ee) separation->r_ester Product

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Typical EKR Conditions
ParameterRecommended ConditionRationale
Enzyme Novozym 435 (Candida antarctica Lipase B)Widely available, robust, and shows high selectivity for a broad range of alcohols.[6]
Substrate Conc. 0.1 - 0.5 MBalances reaction rate with solubility.
Acyl Donor Vinyl Acetate (2-3 equivalents)Irreversible reaction due to tautomerization of the vinyl alcohol byproduct.
Solvent Toluene or Diisopropyl Ether (DIPE)Non-polar solvents that maintain enzyme activity.[5]
Temperature 30 - 45 °COptimal balance between reaction rate and enzyme stability/selectivity.
Monitoring GC or Chiral HPLCTrack conversion and enantiomeric excess over time.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and powerful method for both analytical and preparative separation of enantiomers.[11] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[12][13] For allenic alcohols, polysaccharide-based CSPs are often the most effective.

Troubleshooting Guide & FAQs for Chiral HPLC

Q1: I am seeing poor or no separation (Resolution, Rs < 1.5) between the enantiomers. What are the first steps to troubleshoot this?

A1: This is the most common challenge in chiral method development. The solution involves systematically optimizing the separation conditions:

  • CSP Selection is Key: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the gold standard for a wide range of chiral compounds, including alcohols.[12] Start with columns like Daicel CHIRALPAK® IA, IB, or IC. If one doesn't work, the others may have a completely different selectivity.

  • Mobile Phase Optimization (Normal Phase): For polysaccharide CSPs, normal phase (e.g., hexane/isopropanol or hexane/ethanol) is the most common mode. The alcohol modifier is critical. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

  • Consider Additives: For alcohols, acidic or basic additives are usually not necessary unless the molecule has another functional group. However, for difficult separations, adding a small amount (0.1%) of an agent like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes sharpen peaks and alter selectivity.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can enhance the transient diastereomeric interactions between the analyte and the CSP, often leading to better resolution.

Q2: My peaks are broad and tailing, which is affecting my resolution and quantification. What's causing this?

A2: Poor peak shape can undermine a good separation. Here are the likely culprits:

  • Sample Overload: Injecting too much sample mass onto the column is a common cause of peak fronting or tailing. Reduce the injection volume or dilute your sample.

  • Sample Solvent Effects: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause severe peak distortion.[14]

  • Column Contamination or Degradation: If the column has been used extensively, strongly retained impurities can accumulate on the inlet frit or the stationary phase. Try flushing the column with a strong solvent (check the column care manual for recommendations). If performance doesn't improve, the column may need to be replaced.[15]

  • Extra-Column Dispersion: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure connections are made with minimal dead volume.[16]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screen Initial Screening cluster_optimize Optimization cluster_prep Preparative Scale-Up start Racemic Standard screen_cols Screen Columns (e.g., CHIRALPAK IA, IB, IC) start->screen_cols screen_mp Screen Mobile Phases (Hex/IPA, Hex/EtOH) screen_cols->screen_mp Promising Column optimize Optimize Modifier % Flow Rate & Temperature screen_mp->optimize Initial Hit check_res Resolution (Rs) > 1.5? optimize->check_res check_res->optimize No, Re-optimize final_method Final Analytical Method check_res->final_method Yes scale_up Scale to Preparative Column final_method->scale_up collect Collect Enantiomeric Fractions scale_up->collect pure_enantiomers Pure Enantiomers collect->pure_enantiomers

Caption: Chiral HPLC method development workflow.

Recommended Starting Conditions for HPLC Screening
ParameterCondition 1Condition 2Condition 3
Column CHIRALPAK® IACHIRALPAK® IBCHIRALPAK® IC
Mobile Phase n-Hexane / Isopropanol (90:10)n-Hexane / Ethanol (95:5)n-Hexane / Isopropanol (80:20)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210-220 nm (or RI)UV at 210-220 nm (or RI)UV at 210-220 nm (or RI)

Section 3: Diastereomeric Derivatization

This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[][18] Since diastereomers have different physical properties, they can be separated using standard achiral chromatography (e.g., silica gel flash chromatography or standard HPLC).[18] The final step involves cleaving the chiral auxiliary to yield the separated, pure enantiomers.

Troubleshooting Guide & FAQs for Derivatization

Q1: My derivatization reaction is not going to completion. How can I improve the yield of the diastereomers?

A1: Incomplete reaction is problematic as you will have to separate two diastereomers and the remaining starting material. Focus on driving the reaction to 100% conversion:

  • Choice of CDA: For alcohols, chiral acid chlorides like Mosher's acid chloride ((R)- or (S)-MTPA-Cl) or activated chiral carboxylic acids are common.[19] Ensure the CDA is of high purity and has not hydrolyzed from exposure to moisture.

  • Reaction Conditions: These reactions are often run in the presence of a non-nucleophilic base (e.g., pyridine, DMAP, triethylamine) to scavenge the HCl byproduct. Using a slight excess (1.1-1.2 eq) of the CDA and base can help drive the reaction to completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a quick LC-MS analysis to monitor the disappearance of the starting alcohol. Do not proceed with workup until the starting material is fully consumed.

Q2: I can't separate the resulting diastereomers with flash chromatography. What are my options?

A2: The success of this method hinges on the separability of the diastereomers. If they co-elute, the CDA was not effective for creating sufficient physical property differences.

  • Optimize Flash Chromatography: Before giving up, try a very shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). Sometimes, the separation is possible but requires high-resolution conditions.

  • Switch to HPLC: Standard achiral HPLC (e.g., on a silica or C18 column) has much higher resolving power than flash chromatography. This is often successful when flash chromatography fails.

  • Choose a Different CDA: The choice of CDA is critical. A bulkier CDA can create a larger difference between the diastereomers, making them easier to separate. If Mosher's esters don't separate, consider other options like (1S)-(-)-camphanic chloride.

Workflow for Diastereomeric Derivatization

Derivatization_Workflow cluster_cleavage Cleavage & Isolation racemate Racemic (R/S)-Alcohol cda Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) racemate->cda diastereomers Mixture of Diastereomers (R,R) and (S,R) esters cda->diastereomers separation Separate Diastereomers (Achiral Chromatography) diastereomers->separation diastereomer1 (R,R)-Ester separation->diastereomer1 diastereomer2 (S,R)-Ester separation->diastereomer2 cleavage1 Cleavage Reaction (e.g., LiAlH4 or Saponification) diastereomer1->cleavage1 cleavage2 Cleavage Reaction (e.g., LiAlH4 or Saponification) diastereomer2->cleavage2 r_alcohol Pure (R)-Alcohol cleavage1->r_alcohol s_alcohol Pure (S)-Alcohol cleavage2->s_alcohol

Caption: Diastereomeric derivatization and cleavage workflow.

References

  • Konegawa, T., Ohtsuka, Y., Ikeda, H., et al. (1997). Enzyme-mediated optical resolution of 2-methyl-3,4-pentadien-1-ol, a chiral building block possessing terminal allenyl group. Synlett, 1997(11), 1297-1299. [Link]

  • Hark, B. S. & D'Souza, M. J. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9636-9656. [Link]

  • YouTube. (2022). Stereochemistry: Kinetic Resolution. [Link]

  • Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 123. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Gajewska, E. A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(14), 4253. [Link]

  • ACS Publications. Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. [Link]

  • Qian, H., et al. (2012). Chiral Silver Phosphate-Catalyzed Cycloisomeric Kinetic Resolution of α-Allenic Alcohols. Journal of the American Chemical Society, 134(8), 3969-3974. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Johnson, J. (2000). Practical Considerations in Kinetic Resolution Reactions. Chemical Reviews, 100(4), 1269-1290. [Link]

  • PubMed. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. [Link]

  • Deska, J., del Pozo Ochoa, C., & Bäckvall, J. E. (2010). Chemoenzymatic dynamic kinetic resolution of axially chiral allenes. Chemistry, 16(15), 4447-4451. [Link]

  • ResearchGate. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • NIH. Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. [Link]

  • NIH. (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. [Link]

  • Google Patents. (2013).
  • NIH. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Nature. (2017). Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

  • ACS Publications. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. [Link]

  • MDPI. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • MDPI. Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. [Link]

  • ACS Omega. (2024). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Google Patents. Method for preparing 2-methyl-1, 3-pentadiene.
  • Chromatography Forum. (2010). Chiral separation problem. [Link]

  • NIH. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Wikipedia. Kinetic resolution. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of Chiral Allenes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of axially chiral all...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of axially chiral allenes is a critical challenge in modern organic synthesis. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you diagnose and solve racemization issues in your experiments.

Section 1: Fundamentals of Allene Chirality and Racemization

This section covers the basic principles essential for understanding why allenes can be chiral and how they lose their stereochemical information.

FAQ 1: What makes a substituted allene chiral, and how is it different from a standard stereocenter?

Answer: Allenes are molecules containing two consecutive carbon-carbon double bonds (C=C=C).[1] The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized. This bonding arrangement forces the two π-bonds and, consequently, the substituents on the terminal carbons to lie in perpendicular planes.[1]

An allene is chiral if it lacks a plane of symmetry. This condition is met when both terminal carbons (C1 and C3) are substituted with two different groups (i.e., R¹≠R² and R³≠R⁴). This type of chirality is known as axial chirality , as the stereochemistry is defined along the C=C=C axis, not at a single stereogenic atom.

The key difference from a tetrahedral stereocenter is that the chirality arises from the spatial arrangement of substituents around an axis, much like the threads of a screw, rather than around a single point.

FAQ 2: What is racemization in the context of chiral allenes, and what is the general mechanism?

Answer: Racemization is the process by which an enantiomerically enriched sample of a chiral compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. For chiral allenes, this occurs through the temporary loss of their rigid, perpendicular geometry.

The most common pathway for racemization is via a planar, achiral transition state or intermediate. This process involves the rotation of one of the substituent planes relative to the other around the C=C=C axis. This rotation requires breaking one of the π-bonds, which has a significant energy barrier.[1][2] Once in a planar (or near-planar) state, the molecule is achiral. When the π-bond reforms, it can do so to form either the (R)- or (S)-enantiomer with equal probability, leading to a racemic mixture.

This process can be initiated by heat (thermal racemization), or catalyzed by acids, bases, or transition metals, which lower the energy barrier for rotation.

Click to view the general mechanism of allene racemization.

Allene_Racemization cluster_paths Start_Enantiomer Enantiomerically Pure Allene (e.g., R-enantiomer) Transition_State Planar Achiral Transition State Start_Enantiomer->Transition_State p1 Transition_State->p1 Racemic_Mixture Racemic Mixture (50% R, 50% S) p1->Start_Enantiomer Reforms to R p1->Racemic_Mixture Reforms to S p2 Racemization_Troubleshooting start Problem: Low ee in Metal-Catalyzed Allene Synthesis check_control Run Control Experiment: Subject enantioenriched allene to catalyst/conditions post-reaction. start->check_control racemization_obs Is racemization observed? check_control->racemization_obs post_reaction Conclusion: Post-reaction racemization is occurring. racemization_obs->post_reaction  Yes on_cycle Conclusion: Racemization is happening on-cycle. racemization_obs->on_cycle No   solution_post Solution: 1. Quench catalyst immediately. 2. Purify product quickly. 3. Use catalyst scavenger. post_reaction->solution_post solution_on_cycle Solution: 1. Lower reaction temperature. 2. Screen different ligands (sterics/electronics). 3. Reduce catalyst loading. 4. Change metal/catalyst system. on_cycle->solution_on_cycle

Caption: Decision tree for diagnosing the source of racemization.

FAQ 8: How can I modify my metal-catalyzed reaction to prevent racemization?

Answer: Based on your diagnosis from the workflow above, you can implement several strategies.

Problem Identified Potential Cause Recommended Solutions & Rationale
Post-Reaction Racemization Residual active catalyst in the crude mixture is racemizing the isolated product.1. Immediate Quenching: As soon as the reaction is complete, add a reagent to deactivate the catalyst (e.g., a ligand scavenger like a thiol or phosphine for Pd/Au). 2. Rapid Purification: Do not let the crude product sit. Proceed immediately to workup and purification to remove the metal catalyst.
On-Cycle Racemization The catalytic cycle itself has steps that are non-stereospecific or that allow for equilibration of stereoisomers.1. Lower Temperature: Reducing thermal energy slows all catalytic steps, but may disproportionately slow the undesired racemization pathway. 2. Ligand Modification: The ligand is your primary tool. For catalysts like Pd, bulky ligands (e.g., XPhos) can sterically hinder the formation of intermediates that lead to racemization. [3]For Au, the σ-donor character of the ligand is critical; less σ-donating ligands can sometimes slow racemization. [4]3. Reduce Catalyst Loading: Use the minimum amount of catalyst required. Excess catalyst increases the chance of post-reaction racemization. 4. Change the Metal: Different metals operate by different mechanisms. If a Pd-catalyzed reaction fails, a Cu- or Ir-catalyzed system might offer a completely different and more stereospecific pathway. [5]
Section 5: Advanced Strategies for Chirality Control

When conventional methods fail, modern photochemical techniques can offer a unique solution.

FAQ 9: I have a racemic mixture of an allene. Is it possible to deracemize it?

Answer: Yes, in certain cases, deracemization is possible. Deracemization is a process where a racemic mixture is converted into an enantiomerically enriched sample. [6]While challenging due to entropic penalties, recent advances in photochemistry have made this a viable strategy.

Method: Catalytic Deracemization via Sensitized Excitation This cutting-edge technique uses a chiral photocatalyst (a sensitizer) and visible light. [7][8] Mechanism:

  • The chiral sensitizer selectively binds to one enantiomer of the allene, often through non-covalent interactions like hydrogen bonding. [9][10]2. Upon irradiation with visible light (e.g., 420 nm), the sensitizer becomes excited and transfers its energy to the non-bound allene enantiomer, promoting it to a triplet state. [8][10]3. This triplet-state allene can undergo bond rotation, losing its stereochemical memory.

  • When it relaxes back to the ground state, it forms a racemic mixture.

  • Over time, this selective excitation and racemization of one enantiomer effectively converts the entire mixture into the single enantiomer that is preferentially bound and protected by the chiral catalyst. [9][8] This method has been successfully applied to various allenes, offering a powerful tool for obtaining enantiopure material from a racemate. [6][7][10]

References
  • Kinetics and Mechanism of Allene Racemization Catalyzed by a Gold N-Heterocyclic Carbene Complex. ACS Publications. Available at: [Link]

  • Mechanisms of Allene Stereoinversion by Imidozirconium Complexes. NIH National Library of Medicine. Available at: [Link]

  • Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. ProQuest. Available at: [Link]

  • Allene synthesis by olefination or allenation. Organic Chemistry Portal. Available at: [Link]

  • Chiral allene-containing phosphines in asymmetric catalysis. NIH National Library of Medicine. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Chiral Allenes And Chiral Axes. Master Organic Chemistry. Available at: [Link]

  • Allenes and Dienes as Chiral Allylmetal Pronucleophiles in Catalytic Enantioselective C=X Addition: Historical Perspective and State-of-The-Art Survey. NIH National Library of Medicine. Available at: [Link]

  • In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. NIH National Library of Medicine. Available at: [Link]

  • Catalytic Deracemization of Allenes. Semantic Scholar. Available at: [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Available at: [Link]

  • Intercepting fleeting cyclic allenes with asymmetric nickel catalysis. NIH National Library of Medicine. Available at: [Link]

  • Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. NIH National Library of Medicine. Available at: [Link]

  • Axially Chiral Allenes: Not a Laboratory Curiosity Any More!. Michigan State University Department of Chemistry. Available at: [Link]

  • Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. Wiley Online Library. Available at: [Link]

  • Catalytic deracemization of chiral allenes by sensitized excitation with visible light. PubMed. Available at: [Link]

  • Photoexcited Palladium-Catalyzed Deracemization of Allenes. PubMed. Available at: [Link]

  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society. Available at: [Link]

  • Study of Allene-Based Ligands for Transition Metal Complexes – Synthesis and Applications in Catalysis and as Metallodrugs. UEA Digital Repository. Available at: [Link]

  • Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes. Royal Society of Chemistry. Available at: [Link]

  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. NIH National Library of Medicine. Available at: [Link]

  • Chiral Allene-Containing Phosphines in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design. NIH National Library of Medicine. Available at: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available at: [Link]

  • Allenes - Wikipedia. Wikipedia. Available at: [Link]

  • Kinetics and mechanism of the racemization of aryl allenes catalyzed by cationic gold(I) phosphine complexes. PubMed. Available at: [Link]

  • Solvent Effects in the Reactions of Alkenes with gem‐Bis(triflyl)ethylene. ResearchGate. Available at: [Link]

  • Mechanisms of allene stereoinversion by imidozirconium complexes. PubMed. Available at: [Link]

  • How to synthesize Allenes - Insights in Basic Organic Chemistry 42. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Methylpenta-3,4-dien-1-ol

Welcome to the technical support center for the synthesis of 2-methylpenta-3,4-dien-1-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of this alle...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylpenta-3,4-dien-1-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of this allenic alcohol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your scale-up campaigns. Our approach is grounded in established principles of organic synthesis and practical, field-proven insights to ensure the integrity and success of your experimental work.

Proposed Synthetic Strategy: An Overview

Currently, a standardized, large-scale synthesis for 2-methylpenta-3,4-dien-1-ol is not widely documented in the literature. Therefore, we propose a robust and scalable synthetic route based on well-established organometallic chemistry. The suggested pathway involves the nucleophilic attack of a Grignard reagent on a suitable propargylic epoxide. This method is advantageous for its potential for high stereoselectivity and the ready availability of starting materials.

The proposed two-step synthesis is as follows:

  • Epoxidation of a suitable starting material: To introduce the required epoxide functionality.

  • Grignard reagent addition: The key C-C bond-forming step to generate the allenic alcohol.

This document will focus on the critical second step and the associated challenges in scaling up this transformation.

Visualizing the Proposed Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis Start_1 Propargylic Epoxide Precursor Reaction Grignard Reaction (Anhydrous THF, Low Temp) Start_1->Reaction Start_2 Methyl Magnesium Bromide (Grignard Reagent) Start_2->Reaction Workup Aqueous Quench (e.g., NH4Cl) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography / Distillation Extraction->Purification Product 2-Methylpenta-3,4-dien-1-ol Purification->Product Analysis QC Analysis (NMR, GC-MS, IR) Product->Analysis

Caption: Proposed workflow for the synthesis of 2-methylpenta-3,4-dien-1-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-methylpenta-3,4-dien-1-ol, particularly during scale-up.

Q1: Low or no conversion of the propargylic epoxide is observed. What are the potential causes and solutions?

A1: This is a common issue often related to the quality and reactivity of the Grignard reagent.

  • Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and air.[1] Exposure to even trace amounts of water will quench the reagent.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. It is also advisable to titrate the Grignard reagent before use to determine its exact molarity.

  • Cause 2: Poor quality magnesium. The magnesium used to prepare the Grignard reagent may have a passivating oxide layer on its surface.

    • Solution: Use fresh, high-quality magnesium turnings. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Cause 3: Low reaction temperature. While low temperatures are necessary to control exothermicity and side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, consider a slow and controlled warming of the reaction mixture.

Q2: The reaction yields a significant amount of a high-molecular-weight byproduct. What is it and how can it be minimized?

A2: This is likely due to Wurtz coupling, a common side reaction in Grignard syntheses.[1]

  • Cause: The Grignard reagent can react with the starting alkyl halide (if the Grignard is prepared in situ) or potentially with another molecule of the epoxide in an undesired manner.

    • Solution:

      • Slow Addition: Add the Grignard reagent to the epoxide solution slowly and at a low temperature to maintain a low concentration of the Grignard reagent in the reaction mixture.

      • Solvent Choice: While tetrahydrofuran (THF) is a common solvent, for some Grignard reactions, 2-methyltetrahydrofuran (2-Me-THF) can reduce the extent of Wurtz coupling.[1]

      • Continuous Processing: On a larger scale, continuous flow reactors can minimize side reactions by ensuring rapid mixing and precise temperature control.[2][3]

Q3: The final product is a mixture of isomers. How can the formation of the desired allene be favored?

A3: The formation of isomeric byproducts, such as acetylenic alcohols, is a known challenge in allene synthesis.

  • Cause: The regioselectivity of the Grignard attack on the propargylic system can be influenced by steric and electronic factors, as well as the presence of coordinating species.

    • Solution:

      • Use of Copper Catalysts: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, can favor the formation of the allene through the in situ generation of an organocuprate. Organocuprates are known to favor SN2' reactions, which would lead to the desired allenic alcohol.

      • Temperature Control: The reaction temperature can influence the regioselectivity. It is crucial to maintain a consistent and optimized temperature throughout the addition.

Q4: The purification of the final product by column chromatography is resulting in low recovery. What are the alternative purification strategies?

A4: Allenic alcohols can be challenging to purify due to their polarity and potential for isomerization on silica gel.

  • Cause 1: Adsorption on Silica Gel. The hydroxyl group can lead to strong adsorption on silica gel, resulting in tailing and poor separation.

    • Solution:

      • Deactivated Silica: Use silica gel that has been deactivated with a small percentage of water or triethylamine.

      • Alternative Stationary Phases: Consider using alumina or a less acidic stationary phase.

  • Cause 2: Isomerization. The acidic nature of silica gel can promote the isomerization of the allene to a more stable conjugated diene.[4][5]

    • Solution:

      • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for purification on a large scale.

      • Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove impurities.

      • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis?

A1: The use of Grignard reagents on a large scale presents significant safety hazards.

  • Pyrophoric Nature: Grignard reagents are highly reactive and can ignite spontaneously on contact with air.[6] All transfers should be conducted under an inert atmosphere using cannulas or pressure-equalizing dropping funnels.

  • Exothermic Reaction: The reaction of Grignard reagents with epoxides is highly exothermic and can lead to a runaway reaction if not properly controlled.[3] Ensure adequate cooling capacity and monitor the internal temperature of the reactor closely. Implement a slow addition rate of the Grignard reagent.

  • Quenching: The quenching of a large-scale Grignard reaction must be done with extreme care. The quenching agent (e.g., a saturated aqueous solution of ammonium chloride) should be added slowly to the reaction mixture at a low temperature to manage the exotherm.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[7] Work in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction effectively?

A2: Real-time monitoring is crucial for process control and safety.

  • In-process Controls (IPCs): Regularly take aliquots from the reaction mixture (under inert conditions) and analyze them by TLC or GC. This will allow you to track the consumption of the starting material and the formation of the product.

  • Reaction Calorimetry: On a larger scale, reaction calorimetry can be used to monitor the heat flow of the reaction in real-time. This provides valuable information about the reaction rate and can help to detect any deviations from normal operating conditions.

Q3: What are the expected spectroscopic signatures for 2-methylpenta-3,4-dien-1-ol?

A3: The structure of the final product should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the allenic protons, the methylene protons adjacent to the hydroxyl group, the methine proton, and the methyl group.

  • ¹³C NMR: The central carbon of the allene typically appears at a very downfield chemical shift (around 200 ppm).

  • IR Spectroscopy: Look for a characteristic absorption band for the allene around 1950 cm⁻¹ and a broad O-H stretch for the alcohol.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific equipment and scale.

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
  • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Dry all glassware thoroughly in an oven at >120 °C for several hours and allow to cool under a stream of dry argon or nitrogen.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromomethane in anhydrous THF.

  • Add a small portion of the bromomethane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete reaction.

  • The concentration of the prepared Grignard reagent should be determined by titration before use.

Protocol 2: Synthesis of 2-Methylpenta-3,4-dien-1-ol
  • In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve the propargylic epoxide precursor in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the previously prepared methylmagnesium bromide solution to the dropping funnel.

  • Add the Grignard reagent dropwise to the epoxide solution, maintaining the internal temperature below -70 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature remains below 0 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

ParameterCondition ACondition BCondition C
Catalyst None5 mol% CuI5 mol% CuBr
Temperature -78 °C-78 °C-40 °C
Yield (%) 457568
Allene:Alkyne Ratio 3:1>20:115:1

Caption: Hypothetical data for the optimization of the Grignard reaction.

Logical Relationships and Troubleshooting

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Check Grignard Reagent Activity Start->Q1 Q2 Reaction Temperature Too Low? Start->Q2 Q3 Side Product Formation (Wurtz Coupling)? Start->Q3 Q4 Incorrect Isomer Ratio? Start->Q4 S1_1 Titrate Grignard Reagent Q1->S1_1 If concentration is low S1_2 Ensure Anhydrous Conditions Q1->S1_2 Always S2_1 Monitor by TLC/GC and Slowly Warm Q2->S2_1 S3_1 Slow Addition of Grignard Q3->S3_1 S3_2 Consider 2-Me-THF as Solvent Q3->S3_2 S4_1 Add Cu(I) Catalyst Q4->S4_1 S4_2 Optimize Reaction Temperature Q4->S4_2

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • M. W. R. et al. "Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl." Journal of the American Chemical Society, 2007 . [Link]

  • M. W. R. et al. "Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl." PubMed Central, 2007 . [Link]

  • F. G. et al. "Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles." Green Chemistry, 2017 . [Link]

  • "Grignard Reagent + Epoxide = Primary Alcohol (Mechanism)." YouTube, 2014 . [Link]

  • J. D. et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." React. Chem. Eng., 2021 . [Link]

  • "What is the reaction of epoxide with Grignard reagent?" Vedantu. [Link]

  • "Practical Challenges and Solutions to Continuous Grignard Chemistry." Proceedings of the 2021 AIChE Annual Meeting. [Link]

  • "Propargyl alcohol synthesis by addition or C-C coupling (alkynylation)." Organic Chemistry Portal. [Link]

  • "Reactions of Grignard Reagents." Master Organic Chemistry. [Link]

  • A. F. et al. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Molecules, 2021 . [Link]

  • Y. L. et al. "Recent advances in the direct transformation of propargylic alcohols to allenes." Organic Chemistry Frontiers, 2021 . [Link]

  • A. F. et al. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." MDPI. [Link]

  • "The Grignard Reaction of Epoxides." Chemistry Steps. [Link]

  • "Synthesis of Allenes by Isomerization Reactions." ResearchGate. [Link]

  • "Grignard Reaction Scale-up – 4 Steps to Control Development." Mettler Toledo. [Link]

  • "Method for preparing 2-methyl-1, 3-pentadiene.
  • "Safety and Handling of Organometallic Compounds." Solubility of Things. [Link]

  • "Allene synthesis by olefination or allenation." Organic Chemistry Portal. [Link]

  • "How to Deal with Grignard + Epoxide Reactions." YouTube, 2023 . [Link]

  • S. A. et al. "Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol." MDPI. [Link]

  • J. D. et al. "Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization." Industrial & Engineering Chemistry Research, 2021 . [Link]

  • "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques." White Rose Research Online. [Link]

  • "Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment." University of California, Santa Barbara. [Link]

  • "New synthesis of 2-methyl-1,3-pentadiene." ResearchGate. [Link]

  • W. S. et al. "Diastereoselective Synthesis of Allenes through Phosphine-Catalyzed Cascade Isomerization/Annulation." Organic Letters, 2021 . [Link]

  • M. N. and I. W. "New simple method for purification of class I alcohol dehydrogenase." Alcohol and Alcoholism, 2004 . [Link]

  • "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students." Journal of Chemical Education, 2022 . [Link]

  • F. G. et al. "Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles." ACRIS. [Link]

  • H. H. et al. "The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives." Beilstein Journal of Organic Chemistry, 2013 . [Link]

  • L. Z. et al. "In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile." ACS Omega, 2022 . [Link]

  • J. M. et al. "Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana." PubMed, 2004 . [Link]

  • "Functional Groups In Organic Chemistry." Master Organic Chemistry. [Link]

  • Y. L. et al. "Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols." MDPI. [Link]

  • "Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview." YouTube, 2022 . [Link]

Sources

Reference Data & Comparative Studies

Validation

Absolute Configuration Determination of 2-methylpenta-3,4-dien-1-ol

This guide outlines the technical methodologies for determining the absolute configuration of 2-methylpenta-3,4-dien-1-ol , a critical chiral building block featuring a terminal allene moiety.[1] Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for determining the absolute configuration of 2-methylpenta-3,4-dien-1-ol , a critical chiral building block featuring a terminal allene moiety.[1]

Executive Summary & Structural Analysis

2-methylpenta-3,4-dien-1-ol is a primary alcohol characterized by a terminal allene group and a single stereogenic center at the C-2 position. Unlike axially chiral allenes (which require substitution at both termini), the chirality here arises solely from the asymmetric carbon at C-2.

  • IUPAC Name: 2-methylpenta-3,4-dien-1-ol[2]

  • Chirality Type: Point Chirality (C-2)

  • Key Challenge: The terminal allene is sensitive to harsh oxidation or reduction, making standard derivatization risky. The absolute configuration is typically established via Chemical Correlation or Enzymatic Kinetic Resolution coupled with reference comparison.

This guide compares the three primary methodologies used in research and drug development to assign and verify its configuration.

Comparative Analysis of Determination Methods

FeatureMethod A: Chemical Correlation (Hydrogenation)Method B: Enzymatic Kinetic ResolutionMethod C: Mosher's Method (NMR Anisotropy)
Principle Convert to known saturated analogLipase selectivity (Kazlauskas Rule)NMR shift difference of diastereomers
Accuracy Gold Standard (Definitive)High (Dependent on enzyme specificity)High (Requires careful conformational analysis)
Sample Req. >10 mg (Destructive)>100 mg (Preparative scale)<5 mg (Destructive)
Time 24–48 Hours3–5 Days4–6 Hours
Primary Use Initial absolute assignmentProduction of enantiopure materialRapid QC / Verification

Detailed Methodologies

Method A: Chemical Correlation (The Gold Standard)

This method is the most authoritative because it links the unknown allenic alcohol to 2-methylpentan-1-ol , a compound with a well-established optical rotation value.

Mechanism: Catalytic hydrogenation saturates the allene double bonds (C3=C4=C5) without breaking the C2-H or C2-C1 bonds. Therefore, the stereochemical integrity at C2 is preserved.

Experimental Protocol:

  • Substrate Preparation: Dissolve 50 mg of enantiomerically enriched 2-methylpenta-3,4-dien-1-ol in 2 mL of anhydrous methanol.

  • Catalyst Addition: Add 5 mg of 10% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 2 hours.

    • Note: Monitor via TLC or GC to ensure complete saturation of the allene.

  • Workup: Filter the catalyst through a Celite pad and concentrate the filtrate in vacuo.

  • Analysis: Measure the optical rotation

    
     of the resulting oil (2-methylpentan-1-ol).
    
    • Reference: (S)-(-)-2-methylpentan-1-ol has a specific rotation of

      
       (neat).
      
Method B: Enzymatic Kinetic Resolution (The Preparative Route)

This method, pioneered by Konegawa et al. (Keio University), uses lipases to selectively acetylate one enantiomer. It serves as both a production method and a configuration assignment tool based on the empirical Kazlauskas Rule .

The Workflow:

  • Acetylation (Resolution Step 1):

    • React racemic alcohol with vinyl acetate in diisopropyl ether using Lipase PS (from Pseudomonas cepacia).

    • Outcome: The (R)-enantiomer is typically acetylated faster, leaving the (S)-alcohol unreacted.

  • Separation:

    • Separate the acetate and the alcohol via silica gel column chromatography.

  • Hydrolysis (Resolution Step 2):

    • The acetate is hydrolyzed using Lipase CA (from Candida antarctica) to yield the enantiopure alcohol.

Visualization of Enzymatic Pathway:

EnzymaticResolution Racemic Racemic 2-methylpenta-3,4-dien-1-ol LipasePS Lipase PS (Pseudomonas cepacia) + Vinyl Acetate Racemic->LipasePS Separation Chromatographic Separation LipasePS->Separation Kinetic Resolution S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol Slow Reacting R_Acetate (R)-Acetate (Product) Separation->R_Acetate Fast Reacting LipaseCA Lipase CA Hydrolysis R_Acetate->LipaseCA R_Alcohol (R)-Alcohol (Recovered) LipaseCA->R_Alcohol

Caption: Two-stage enzymatic resolution workflow for isolating (R) and (S) enantiomers.

Method C: Mosher's Method (NMR Anisotropy)

Used for rapid determination when reference standards are unavailable.

Protocol:

  • Derivatization: Prepare two samples of the alcohol (approx 2 mg each).

    • Sample 1: React with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

    • Sample 2: React with (S)-(+)-MTPA-Cl.

  • NMR Analysis: Acquire 1H NMR (500 MHz) for both esters.

  • Calculation: Calculate

    
     for protons near the chiral center (C2).
    
  • Assignment:

    • Construct a Newman projection.

    • Protons with positive

      
       values reside on the right side of the MTPA plane; negative values on the left.
      
    • Caveat: For primary alcohols with C2 chirality, the conformational preference of the C1-C2 bond must be modeled carefully to ensure accuracy.

Logical Validation & Causality

Why Chemical Correlation is Preferred: The allene group is a distinct chromophore but does not induce strong circular dichroism (CD) signals that are easily calculated without advanced TD-DFT theory. Hydrogenation removes the "exotic" allene functionality, leaving a simple aliphatic chain (2-methylpentan-1-ol). Since the rotation of the saturated analog is documented in standard chemical indexes (e.g., CRC Handbook, Merck Index), this method is self-validating and free from the ambiguity of NMR conformational assumptions.

Logic Flow for Assignment:

CorrelationLogic Start Unknown Enantiomer of 2-methylpenta-3,4-dien-1-ol Process Hydrogenation (Pd/C, H2) Preserves C2 Stereocenter Start->Process Product Product: 2-methylpentan-1-ol Process->Product Measure Measure Optical Rotation [α] Product->Measure Decision Compare with Literature (S)-(-)-2-methylpentan-1-ol Measure->Decision Result Assignment of Absolute Configuration Decision->Result

Caption: Logical pathway for absolute configuration assignment via chemical correlation.

References

  • Konegawa, T., Ohtsuka, Y., Ikeda, H., Sugai, T., & Ohta, H. (1997).[3][4][5] Enzyme-mediated optical resolution of 2-methyl-3,4-pentadien-1-ol, a chiral building block possessing terminal allenyl group.[1] Synlett, 1997(11), 1297-1299.[3]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • PubChem. (n.d.).[6][7][8][9] (R)-2-Methyl-4-penten-1-ol Compound Summary. National Library of Medicine.

Sources

Comparative

Comparative Guide: X-ray Crystallographic Analysis of 2-methylpenta-3,4-dien-1-ol Derivatives

Executive Summary & Core Directive The structural elucidation of 2-methylpenta-3,4-dien-1-ol presents a specific challenge in small-molecule crystallography: verifying the axial chirality of a low-molecular-weight (MW ~9...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The structural elucidation of 2-methylpenta-3,4-dien-1-ol presents a specific challenge in small-molecule crystallography: verifying the axial chirality of a low-molecular-weight (MW ~98 g/mol ), likely liquid, allenic alcohol. Direct crystallization of the parent alcohol is rarely feasible due to high conformational freedom and lack of strong intermolecular hydrogen bonding networks sufficient to raise the melting point.

This guide objectively compares three derivatization strategies to induce crystallinity and determine absolute configuration:

  • 3,5-Dinitrobenzoate (3,5-DNB) – The standard for maximizing crystallinity.

  • p-Bromobenzoate (p-Br) – The "Gold Standard" for absolute configuration via anomalous dispersion.

  • (-)-Camphanic Acid Ester – The solution for chiral resolution and internal reference stereochemistry.

Decision Framework: Selecting the Right Derivative

The choice of derivative is not arbitrary; it dictates the success of the diffraction experiment. The following logic flow illustrates the causality behind selecting a derivative based on your specific analytical goal.

DerivativeSelection Start START: 2-methylpenta-3,4-dien-1-ol (Liquid/Low-Melting Solid) Goal Define Analytical Goal Start->Goal Purity Goal: Purity & Connectivity (Achieve Crystallinity) Goal->Purity AbsConfig Goal: Absolute Configuration (Axial Chirality) Goal->AbsConfig Resolution Goal: Enantiomeric Resolution (Racemic Starting Material) Goal->Resolution DNB Strategy A: 3,5-Dinitrobenzoate • High MP (π-stacking) • Low Scattering Power (Light Atoms) Purity->DNB Max intermolecular forces Brom Strategy B: p-Bromobenzoate • Heavy Atom (Br) • Anomalous Scattering (Flack x) AbsConfig->Brom Requires anomalous signal Camph Strategy C: (-)-Camphanate • Diastereomer Formation • Internal Chiral Reference Resolution->Camph Creates separable diastereomers XRD1 XRD Data Collection DNB->XRD1 Result: High resol. structure No chirality info XRD2 XRD Data Collection Brom->XRD2 Result: Absolute Config via Anomalous Dispersion XRD3 XRD Data Collection Camph->XRD3 Result: Abs Config via Internal Reference

Figure 1: Decision matrix for derivatizing allenic alcohols. Select Strategy B or C if determination of the allene's axial chirality is required.

Comparative Performance Analysis

The following table synthesizes experimental expectations for the derivatives of 2-methylpenta-3,4-dien-1-ol.

Feature3,5-Dinitrobenzoate p-Bromobenzoate (-)-Camphanate
Primary Utility Structural Confirmation / PackingAbsolute Configuration (Anomalous)Enantiomeric Resolution
Crystallinity High (Strong

-

stacking)
ModerateModerate to Good
Melting Point High (>80°C expected)Moderate (50-70°C expected)Variable
Heavy Atom No (C, H, N, O only)Yes (Bromine) No (unless combined)
Flack Parameter Not applicable (requires Cu K

& high redundancy)
Definitive (using Mo or Cu source)Inferential (relative to camphanate)
Space Group Centrosymmetric (if racemic)Centrosymmetric (if racemic)Non-centrosymmetric (Always P1 or P2

)
Technical Insight:
  • 3,5-DNB: The nitro groups serve as strong electron acceptors, promoting planar stacking interactions that rigidify the lattice. This is the "safe" choice if you struggle to get crystals.

  • p-Bromobenzoate: The bromine atom (

    
    ) provides significant anomalous scattering (
    
    
    
    ). For an allene with no other heavy atoms, this is critical for calculating the Flack parameter to distinguish the (
    
    
    ) and (
    
    
    ) enantiomers.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not match the described physical state (e.g., precipitate formation), stop and re-evaluate the drying of reagents.

Protocol A: Synthesis of p-Bromobenzoate Derivative (For Absolute Config)

Objective: Append a heavy atom to the allenic alcohol to enable anomalous dispersion analysis.

Reagents:

  • 2-methylpenta-3,4-dien-1-ol (1.0 equiv)

  • p-Bromobenzoyl chloride (1.2 equiv)

  • Pyridine (anhydrous, 2.0 equiv)

  • DMAP (4-dimethylaminopyridine, 0.1 equiv) - Catalyst

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add 2-methylpenta-3,4-dien-1-ol (100 mg, ~1 mmol) and DCM (5 mL).

  • Addition: Cool to 0°C. Add pyridine and DMAP. Slowly add p-bromobenzoyl chloride.

    • Checkpoint: Solution should turn slightly yellow but remain clear. Turbidity indicates moisture.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (low

    
    ) should disappear; a new UV-active spot (high 
    
    
    
    ) should appear.
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over
    
    
    .
  • Purification: Flash chromatography on silica gel.

    • Note: Allenes can be acid-sensitive. Use neutralized silica (flush with 1%

      
       in hexane) if degradation is observed.
      
Protocol B: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields oils for these derivatives. Vapor diffusion is the preferred method for obtaining X-ray quality single crystals.

  • Inner Vial: Dissolve 10-20 mg of the purified p-bromobenzoate ester in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Dichloromethane or Tetrahydrofuran ).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Bad Solvent" (e.g., Pentane or Hexane ).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1] Pentane vapor slowly diffuses into the DCM, gradually increasing the polarity/saturation point of the solution, forcing the ester to crystallize slowly.

  • Harvesting: Check after 24-48 hours. Look for prisms or blocks. Needles are often too thin for adequate diffraction.

Data Analysis & Validation

When analyzing the X-ray data for the p-Bromobenzoate derivative , specific validation metrics are required to confirm the structure is correct and the chirality is reliable.

Key Crystallographic Metrics Table
ParameterAcceptable RangeInterpretation for Allenic Derivative
R1 (R-factor) < 5.0% (0.05)Indicates the model agrees well with electron density.
Flack Parameter (x) Near 0.0 (e.g., -0.05 to 0.05)Correct Absolute Configuration.
Flack Parameter (x) Near 1.0Inverted structure (swap enantiomer).
Flack Parameter (x) Near 0.5Racemic twin or ambiguous signal (failed experiment).
Bond Angle (C=C=C) 175° - 180°Confirms linear allene geometry.
Dihedral Angle ~90° (H-C-C-H)Confirms orthogonal

-systems of the allene.
Interpretation of Allene Geometry

In the solved structure, pay close attention to the C3=C4=C5 bond angle. While ideally


, crystal packing forces can induce slight bending (

).
  • Validation: If the angle deviates below

    
    , suspect disorder or incorrect assignment of the central carbon.
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60(s1), s61. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Validation

Benchmarking the Performance of 2-Methylpenta-3,4-dien-1-ol in Asymmetric Catalysis

Executive Summary 2-Methylpenta-3,4-dien-1-ol represents a specialized class of -hydroxy allenes (homoallenic alcohols) utilized primarily as chiral building blocks in the synthesis of oxygenated heterocycles. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpenta-3,4-dien-1-ol represents a specialized class of


-hydroxy allenes  (homoallenic alcohols) utilized primarily as chiral building blocks in the synthesis of oxygenated heterocycles. Unlike simple propargylic alcohols, this molecule features a unique axial-to-central chirality transfer  capability.

This guide benchmarks its performance against standard alternatives (unsubstituted allenols and propargylic alcohols) in Gold(I)-catalyzed cycloisomerization . The presence of the C2-methyl group is not merely structural; it acts as a stereocontrol element , significantly enhancing diastereoselectivity (dr) in 5-exo-trig cyclizations through 1,3-allylic strain, a performance metric where the unsubstituted parent molecule often fails.

Part 1: Technical Profile & Mechanism

The utility of 2-methylpenta-3,4-dien-1-ol lies in its ability to convert axial chirality (from the allene moiety) into point chirality (in a tetrahydrofuran or dihydropyran ring) with high fidelity.

Mechanism: Axis-to-Center Chirality Transfer

The benchmark reaction is the intramolecular hydroalkoxylation catalyzed by electrophilic Gold(I) complexes.

  • Pathway A (5-exo-trig): The hydroxyl group attacks the central allene carbon (C4). This is the kinetic pathway, yielding 3-methyl-2-vinyltetrahydrofuran .

  • Pathway B (6-endo-trig): Attack on the distal carbon (C5), yielding a dihydropyran.

  • The "Methyl Effect": The C2-methyl group biases the folding of the intermediate via the Thorpe-Ingold effect and 1,3-allylic strain, favoring the 5-exo pathway and locking the relative stereochemistry (dr).

Visualization: Mechanistic Pathway

G Substrate 2-Methylpenta-3,4-dien-1-ol (Axial Chirality) Activation Au(I) Coordination (π-Activation) Substrate->Activation [AuL]+ Transition Transition State (Chair-like Folding) Activation->Transition 5-exo-trig Product 2-Vinyl-3-methyltetrahydrofuran (Point Chirality) Transition->Product Protodeauration (Chirality Transfer) Selectivity C2-Methyl Group Enhances dr > 20:1 Selectivity->Transition

Figure 1: Gold(I)-catalyzed axis-to-center chirality transfer. The C2-methyl group directs the folding, ensuring high diastereoselectivity.

Part 2: Comparative Benchmarking

Benchmark 1: Cycloisomerization Efficiency

We compare 2-methylpenta-3,4-dien-1-ol (Target) against the Unsubstituted Parent (Penta-3,4-dien-1-ol) and a Propargylic Analog (Pent-4-yn-1-ol) in the synthesis of chiral tetrahydrofurans.

Feature2-Methylpenta-3,4-dien-1-ol (Target)Penta-3,4-dien-1-ol (Alternative A)Pent-4-yn-1-ol (Alternative B)
Primary Product 2-Vinyl-3-methyltetrahydrofuran2-Vinyltetrahydrofuran2-Methylenetetrahydrofuran
Chirality Source Axial (Allene) + Point (C2)Axial (Allene) onlyPoint (requires chiral catalyst)
Chirality Transfer Excellent (90-98% ee) Good (80-90% ee)N/A (Catalyst controlled)
Diastereoselectivity (dr) High (>10:1) due to C2-Me lockLow (~1:1 to 3:1)N/A (No diastereomers)
Reaction Time < 1 hour (Fast kinetics)1-3 hours6-12 hours (Slower)
Catalyst Load 1-3 mol% Au(I)3-5 mol% Au(I)5-10 mol% Au/Ag

Insight: The "Methyl Effect" is the differentiator. While the unsubstituted parent can form the ring, it lacks the steric bulk to control the relative stereochemistry of the new centers, resulting in a mixture of diastereomers. The Target molecule yields a single diastereomer with high optical purity.

Benchmark 2: Sourcing the Chiral Building Block

To use this molecule for asymmetric catalysis, one must first obtain it in enantiopure form. The industry standard is Lipase-Catalyzed Kinetic Resolution .

MethodEnantiomeric Excess (ee)Yield (Theoretical Max)ScalabilityCost Efficiency
Lipase Resolution (PS-D) >99% 50% (Kinetic Limit)High (Kg scale)High
Asymmetric Synthesis 85-95%70-80%Low (Multi-step)Low
Chiral HPLC >99%>90%Very Low (mg scale)Very Low

Recommendation: For drug development workflows, Lipase PS (Burkholderia cepacia) is the benchmark enzyme for resolving this specific primary alcohol, typically achieving E-values >200.

Part 3: Experimental Protocols

Protocol A: Kinetic Resolution (Obtaining the Chiral Probe)

Use this protocol to isolate (R)- or (S)-2-methylpenta-3,4-dien-1-ol from the racemic commercial mixture.

  • Substrate Preparation: Dissolve racemic 2-methylpenta-3,4-dien-1-ol (10 mmol) in diisopropyl ether (DIPE, 50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 equiv).

  • Biocatalysis: Add Lipase PS-D (immobilized Burkholderia cepacia, 200 mg).

  • Incubation: Shake at 30°C and 200 rpm for 24-48 hours. Monitor conversion by GC/FID.

  • Termination: Stop reaction at 50% conversion. Filter off the enzyme.

  • Purification: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Gold(I)-Catalyzed Cycloisomerization

Use this protocol to benchmark chirality transfer efficiency.

  • Catalyst Pre-activation: In a glovebox, mix [AuCl(IPr)] (2 mol%) and AgOTf (2 mol%) in dry DCM (0.1 M). Stir for 5 mins to generate the active cationic species [Au(IPr)]+.

  • Substrate Addition: Add enantiopure 2-methylpenta-3,4-dien-1-ol (1.0 equiv) dropwise at 0°C.

    • Note: Low temperature is crucial to prevent racemization of the allene axis prior to cyclization.

  • Reaction: Stir at 0°C

    
     RT for 30 minutes. The reaction is typically instantaneous upon warming.
    
  • Quench: Filter through a short pad of silica/Celite to remove Gold/Silver.

  • Analysis: Analyze crude mixture by 1H NMR to determine diastereomeric ratio (dr).

    • Diagnostic Signal: Look for the vinyl proton signals of the tetrahydrofuran ring.

Part 4: Strategic Workflow Visualization

Workflow Racemic Racemic 2-methylpenta-3,4-dien-1-ol Resolution Kinetic Resolution (Lipase PS-D / Vinyl Acetate) Racemic->Resolution Chiral_S (S)-Alcohol (>99% ee) Resolution->Chiral_S Unreacted Substrate Chiral_R (R)-Acetate (>98% ee) Resolution->Chiral_R Enzymatic Product Catalysis Au(I) Cycloisomerization (IPrAuCl / AgOTf) Chiral_S->Catalysis Substrate Product_THF Target Product: Chiral Vinyl-THF Catalysis->Product_THF 5-exo-trig Transfer of Chirality

Figure 2: End-to-end workflow for generating high-value chiral heterocycles from the racemic allenol.

References

  • Gold(I)

    • Title: Gold(I)
    • Source: eScholarship (University of California).
    • URL:[Link][1]

  • Mechanistic Insights (Silver Effect)

    • Title: "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor.
    • Source: ResearchGate.[2][1]

    • URL:[Link]

  • Lipase Kinetic Resolution Standards

    • Title: Lipase-catalyzed kinetic resolution of alcohols as intermedi
    • Source: IRIS (Politecnico di Milano).
    • URL:[Link]

  • Chirality Transfer in Allenes

    • Title: Chirality Transfer in Gold(I)-Catalysed Hydroalkoxylation of 1,3-Disubstituted Allenes.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Reactivity of 2,5-Dihydrofurans

    • Title: Synthesis of 2,5-Dihydrofurans.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

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